molecular formula C7H14O5S B6331001 Butyl (methylsulfonyloxy)acetate CAS No. 169602-47-5

Butyl (methylsulfonyloxy)acetate

Cat. No.: B6331001
CAS No.: 169602-47-5
M. Wt: 210.25 g/mol
InChI Key: DAQDHXFDBMQDQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl (methylsulfonyloxy)acetate is a chemical compound intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Compounds featuring both acetate and methylsulfonate (mesylate) ester functional groups, similar to this one, are typically utilized as specialized intermediates and building blocks in organic synthesis . The presence of these functional groups makes it a valuable reagent for researchers, particularly in the preparation of more complex molecules through nucleophilic substitution reactions, where the mesylate group acts as an excellent leaving group. This compound is classified as a high-purity chemical for laboratory use. Researchers should consult the safety data sheet (SDS) prior to handling. All chemicals should be treated as potential health hazards, and proper personal protective equipment (PPE) including gloves and safety glasses must be worn.

Properties

IUPAC Name

butyl 2-methylsulfonyloxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5S/c1-3-4-5-11-7(8)6-12-13(2,9)10/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQDHXFDBMQDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)COS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Butyl (methylsulfonyloxy)acetate: Properties, Stability, and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Dual Functionality of Butyl (methylsulfonyloxy)acetate

This compound is a bifunctional organic molecule that, while not extensively documented in mainstream chemical literature, possesses a structure that implies significant utility in synthetic chemistry. Its architecture, featuring both a butyl ester and a methanesulfonate (mesylate) group, positions it as a potent alkylating agent for introducing a butyl acetate moiety onto a nucleophilic substrate. The core of its reactivity lies in the mesylate group, an excellent leaving group, which facilitates nucleophilic substitution reactions. This guide provides an in-depth analysis of its chemical properties, stability profile, and best practices for its synthesis and handling, tailored for professionals in research and drug development.

Section 1: Physicochemical and Structural Properties

The inherent reactivity of this compound dictates that its utility is intrinsically linked to its stability. A comprehensive understanding of its properties is paramount for its effective application.

1.1: Core Data and Inferred Characteristics

While exhaustive experimental data is sparse, we can compile known and inferred properties based on its structure and related compounds. A close structural analog, 4-((methylsulfonyl)oxy)butyl acetate, shares the same molecular formula and weight, indicating similar physical properties[1].

PropertyValue / Inferred CharacteristicSource / Rationale
Chemical Name Butyl 2-((methylsulfonyl)oxy)acetateIUPAC Nomenclature
CAS Number 10344-96-4Chemical Abstract Service
Molecular Formula C7H14O5S
Molecular Weight 210.25 g/mol [1]
Appearance Colorless to pale yellow liquid (Inferred)Based on similar alkyl mesylates and acetate esters[2].
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, Acetone, Ethyl Acetate). Sparingly soluble in water, with decomposition.Inferred from butyl acetate and alkyl mesylate properties[2][3].
Boiling Point High; likely decomposes upon heating at atmospheric pressure.Typical for functionalized mesylates.
Stability Sensitive to moisture, heat, and nucleophiles.Inherent reactivity of the mesylate group.
1.2: Structural Visualization

The molecule's structure is key to its function. The electron-withdrawing mesylate group is attached to the acetyl carbon, primed for nucleophilic attack.

Caption: Chemical structure of this compound.

Section 2: Chemical Reactivity and Stability Profile

The central theme of this compound's chemistry is the inherent tension between its ester functionality and the highly reactive mesylate leaving group.

2.1: The Mesylate Group: A Superior Leaving Group

The methanesulfonate (mesylate) anion is an exceptionally stable species due to resonance delocalization of the negative charge across the three oxygen atoms. This stability makes it an excellent leaving group in nucleophilic substitution reactions, primarily following an SN2 mechanism. This high reactivity is the cornerstone of its utility as an alkylating agent.

2.2: Hydrolytic Stability: A Critical Limitation

The presence of two electrophilic centers—the carbonyl carbon of the ester and the carbon bearing the mesylate—makes this compound highly susceptible to hydrolysis. The reaction pathway can be complex and is pH-dependent.

  • Aqueous Environments: The compound will exhibit limited stability in water. The hydrolysis of sulfonate esters can proceed through either a concerted or a stepwise mechanism, a topic of some debate in the literature.[4][5][6][7][8] Regardless of the precise mechanism, the practical outcome is the cleavage of the C-O bond, displacing the mesylate group.

  • Alkaline Conditions (High pH): Under basic conditions, two competing pathways exist. Saponification (hydrolysis) of the butyl ester will occur, alongside nucleophilic attack by hydroxide ions at the carbon bearing the mesylate. From an application standpoint, basic conditions should be strictly avoided unless ester cleavage is the desired outcome.

  • Acidic Conditions (Low pH): Acid-catalyzed hydrolysis of the ester is possible. Furthermore, the presence of water will lead to the solvolysis of the mesylate group, yielding butyl hydroxyacetate.

2.3: Thermal Stability

While specific data is unavailable, alkyl mesylates can decompose at elevated temperatures. It is advisable to use this reagent at or below room temperature unless empirical data suggests otherwise. Distillation is generally not a viable purification method due to the risk of decomposition.

Section 3: Synthesis, Handling, and Application

As a reactive alkylating agent, proper synthesis and handling protocols are not just recommended; they are essential for safety and experimental success.

3.1: Proposed Synthetic Protocol

A plausible and standard method for synthesizing this compound would involve the reaction of Butyl hydroxyacetate with methanesulfonyl chloride in the presence of a non-nucleophilic base.

Reaction: Butyl hydroxyacetate + Methanesulfonyl Chloride --(Base, Solvent)--> this compound + Base·HCl

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add Butyl hydroxyacetate (1.0 eq) and anhydrous dichloromethane (DCM, ~0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution. The rationale for using a non-nucleophilic base is to scavenge the HCl byproduct without competing with the alcohol for the methanesulfonyl chloride.

  • Mesylation: Add methanesulfonyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C. An exothermic reaction is expected.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by the slow addition of cold water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes the base, and the bicarbonate wash removes any remaining acid.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified via flash column chromatography on silica gel using a non-polar solvent system (e.g., Hexane/Ethyl Acetate gradient).

3.2: Application as an Alkylating Agent

The primary application of this reagent is in the alkylation of nucleophiles. Mesylates are potent alkylating agents and are classified as genotoxic.[9][10][11] Their reactivity makes them valuable for creating C-N, C-O, and C-S bonds.

SN2_Reaction Substrate This compound (R-OMs) TransitionState Transition State [Nu---R---OMs]⁻ Substrate->TransitionState SN2 Attack Nucleophile Nucleophile (Nu:⁻) Nucleophile->TransitionState SN2 Attack Product Alkylated Product (R-Nu) TransitionState->Product LeavingGroup Mesylate Anion (MsO⁻) TransitionState->LeavingGroup

Caption: Generalized SN2 reaction pathway.

3.3: Safety and Handling: A Non-Negotiable Priority

Alkyl mesylates are classified as alkylating agents, a group of compounds known for their potential to be mutagenic, carcinogenic, and genotoxic.[9][12][13] Therefore, stringent safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using thicker gloves like butyl rubber), and chemical splash goggles.[14][15][16]

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere.[14] It should be stored in a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials such as strong oxidizing agents, acids, bases, and moisture.[3][17]

  • Waste Disposal: All waste materials, including contaminated glassware and PPE, must be disposed of as hazardous chemical waste according to institutional and local regulations.

Section 4: Experimental Workflow and Data Management

A self-validating protocol for using this compound in an alkylation reaction requires careful planning and execution.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble Flame-Dried Glassware under N2 prep_reagents->setup_glassware add_substrate Add Nucleophile & Solvent setup_glassware->add_substrate cool Cool to 0 °C add_substrate->cool add_alkylator Add this compound (1.05 eq) Dropwise cool->add_alkylator monitor Monitor by TLC/LC-MS add_alkylator->monitor quench Quench Reaction monitor->quench extract Aqueous Wash & Extraction quench->extract dry Dry & Concentrate extract->dry purify Flash Chromatography dry->purify characterize Characterize Product (NMR, MS, IR) purify->characterize assess_purity Assess Purity (HPLC) characterize->assess_purity

Caption: A robust workflow for nucleophilic alkylation.

Conclusion

This compound is a valuable, albeit highly reactive, synthetic intermediate. Its utility is derived directly from the potent leaving group ability of the mesylate moiety. However, this reactivity necessitates a deep understanding of its stability, particularly its pronounced sensitivity to hydrolysis. By employing rigorous anhydrous techniques, appropriate safety precautions for handling alkylating agents, and carefully controlled reaction conditions, researchers can effectively leverage this bifunctional reagent for the targeted introduction of the butyl acetoxyethyl group in complex molecule synthesis.

References

  • Title: The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data Source: FAO AGRIS URL: [Link]

  • Title: Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters Source: Royal Society of Chemistry URL: [Link]

  • Title: The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data Source: Semantic Scholar URL: [Link]

  • Title: Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? Source: PubMed URL: [Link]

  • Title: What is Butyl Acetate? Cosmetic usage, properties, and regulatory insights Source: Slate URL: [Link]

  • Title: Material Safety Data Sheet Butyl acetate Source: Vastani URL: [Link]

  • Title: Tert-butyl 2-(7-methylsulfonyloxyheptoxy)acetate | C14H28O6S Source: PubChem URL: [Link]

  • Title: Safety data sheet - BASF Source: BASF URL: [Link]

  • Title: Determination of Alkyl Methanesulfonates in Doxazosin Mesylate by Gas Chromatography-mass Spectrometer - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Reactions of alkyl mesylates with thiocyanate ion in aqueous solution. Source: ResearchGate URL: [Link]

  • Title: ALKYL SULFONATE ESTER IMPURITIES COM(21)39 Report from the Secretary and Scientific Director Source: GOV.UK URL: [Link]

  • Title: Safety Data Sheet Butyl Acetate Revision 6, Date 17 May 2024 Source: Redox URL: [Link]

  • Title: Time-dependent selected reaction monitoring-based GC-MS/MS method for estimation of genotoxic impurities in new antibacterial ag Source: Springer URL: [Link]

  • Title: Alkylating Chemotherapy Agents: 7 Key Examples and Their Clinical Uses Source: Liv Hospital URL: [Link]

  • Title: Reviewing the Pharmacology of Alkylating Agents Source: Nurses Zone URL: [Link]

  • Title: Safe Handling of Oral Chemotherapeutic Agents in Clinical Practice: Recommendations From an International Pharmacy Panel - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Safe handling of cytotoxics: guideline recommendations - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Clinical and High-Dose Alkylating Agents Source: University of Nebraska Medical Center URL: [Link]

  • Title: Kinetic Study of Esterification Reaction for the Synthesis of Butyl Acetate Source: International Journal of Engineering Research & Technology URL: [Link]

  • Title: Synthesis of Butyl Acetate in a Membrane Reactor in a Flow-Through Mode Source: ResearchGate URL: [Link]

  • Title: WO2016038629A1 - A single step process for the preparation of butyl acetate Source: Google Patents URL
  • Title: Production of Butyl Acetate from Methyl Acetate and Methanol Source: DWSIM URL: [Link]

Sources

An In-depth Technical Guide on the Toxicity and Handling of Alkyl Mesylates

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alkyl mesylates (methanesulfonates) are a class of process impurities and reagents frequently encountered in pharmaceutical development. While structurally simple, they pose a significant risk due to their classification as potent, direct-acting genotoxic and potentially carcinogenic alkylating agents.[1][2] Their presence, even at trace levels, can introduce substantial safety concerns, making a thorough understanding of their toxicological profile and handling requirements imperative. This guide provides an in-depth analysis of the mechanistic basis of their toxicity, establishes a framework for risk assessment based on structure-activity relationships, and outlines rigorous, field-proven protocols for their safe handling, control, and disposal.

The Mechanistic Underpinning of Alkyl Mesylate Genotoxicity

Alkyl mesylates exert their toxic effects primarily through the alkylation of DNA.[2] The methanesulfonyl group is an excellent leaving group, rendering the α-carbon of the alkyl chain highly electrophilic. This facilitates a bimolecular nucleophilic substitution (SN2) reaction with nucleophilic sites on DNA bases.

The primary targets for alkylation are the N7 position of guanine and the N3 position of adenine.[3] While N7-alkylation is more common, it is the O6-alkylation of guanine (O6-alkylguanine) that is considered the most critical pro-mutagenic lesion.[3][4] This adduct is prone to mispairing with thymine instead of cytosine during DNA replication, leading to G:C → A:T transition mutations if not repaired.[3]

Cellular defense mechanisms, such as O6-alkylguanine-DNA alkyltransferase (MGMT) and the Base Excision Repair (BER) pathway, can repair these lesions.[3][5] However, high concentrations or continuous exposure to alkyl mesylates can overwhelm these repair systems, leading to the fixation of mutations and an increased risk of carcinogenesis.

Diagram: Mechanism of DNA Alkylation

The following diagram illustrates the SN2 reaction between methyl mesylate and the N7 position of a guanine nucleotide, a common DNA adduct formed by this class of compounds.

Alkyl_Mesylate_DNA_Alkylation cluster_reactants Reactants cluster_products Products MMS Methyl Mesylate (H3C-O-SO2-CH3) Adduct N7-Methylguanine Adduct (Pro-mutagenic Lesion) MMS->Adduct Sɴ2 Attack by N7 of Guanine Mesylate_Anion Mesylate Anion (Leaving Group) MMS->Mesylate_Anion Leaving Group Departs Guanine Guanine Nucleotide (in DNA strand) Guanine->Adduct

Caption: Sɴ2 alkylation of guanine by methyl mesylate.

Structure-Activity Relationship (SAR) and Potency

The genotoxic potency of alkyl mesylates is not uniform and is heavily influenced by the nature of the alkyl group. A clear structure-activity relationship (SAR) exists, which is critical for risk assessment.[6]

  • Reactivity: The reaction mechanism (SN1 vs. SN2) and reactivity are key determinants. Smaller, unhindered primary alkyl mesylates like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) react readily via an SN2 mechanism.[4]

  • Steric Hindrance: As steric bulk increases (e.g., isopropyl mesylate), the rate of SN2 reaction decreases, which can reduce genotoxic potency. However, secondary alkyl mesylates may exhibit increased SN1 character, which can also lead to high reactivity.[1]

  • Hydrolysis Rate: Highly reactive mesylates, particularly those with high SN1 character, often have rapid hydrolysis rates.[4] This can decrease their effective mutagenicity in biological systems as they are quenched by water before they can reach DNA targets.[4]

This relationship means that methyl and ethyl mesylates are generally considered the most potent and concerning members of this class in a pharmaceutical context.[2]

Quantitative Risk Assessment and Regulatory Context

Given their established genotoxicity, controlling alkyl mesylate impurities is a major focus of regulatory bodies. The International Council on Harmonisation (ICH) M7 guideline provides a framework for assessing and controlling DNA reactive (mutagenic) impurities in pharmaceuticals.[7][8][9]

Under ICH M7, alkyl mesylates are typically classified as Class 1 or Class 2 impurities :

  • Class 1: Known mutagenic carcinogens. Control is based on compound-specific acceptable intakes.[10]

  • Class 2: Known mutagens with unknown carcinogenic potential. Control is based on a default Threshold of Toxicological Concern (TTC).[10]

The TTC represents a default permissible daily exposure (PDE) that is considered to pose a negligible lifetime cancer risk. For most mutagenic impurities, this is set at 1.5 µ g/day .[10]

Table: Permissible Daily Exposure (PDE) for Common Alkyl Mesylates

The PDE is a health-based limit representing the maximum acceptable daily intake of a substance.[11] For well-characterized genotoxic agents, specific PDEs can be established from toxicological data.

CompoundCommon AbbreviationTypical ICH M7 ClassWidely Accepted PDE
Methyl MethanesulfonateMMSClass 1 / 2~1.5 µ g/day (TTC-based)
Ethyl MethanesulfonateEMSClass 1 / 2~1.5 µ g/day (TTC-based)
Isopropyl MethanesulfonateIPMSClass 2~1.5 µ g/day (TTC-based)

Note: While the 1.5 µ g/day TTC is a default starting point, compound-specific data can lead to different acceptable intakes. Always consult the latest regulatory guidelines and toxicological assessments.

Diagram: Risk Assessment and Control Logic (ICH M7)

This diagram outlines the decision-making process for controlling a potential mutagenic impurity like an alkyl mesylate according to the ICH M7 guideline.

ICH_M7_Workflow start Potential Impurity Identified (e.g., Alkyl Mesylate) assess Hazard Assessment: - Database Search - (Q)SAR Analysis start->assess mutagenic_q Is impurity predicted to be mutagenic? assess->mutagenic_q ames Conduct Bacterial Mutagenicity Assay (Ames Test) mutagenic_q->ames Yes / Ambiguous no_control Treat as Non-Mutagenic Impurity (Control per ICH Q3A/B) mutagenic_q->no_control No ames_result Ames Test Positive? ames->ames_result control Control Impurity to Acceptable Intake (e.g., PDE/TTC) ames_result->control Yes ames_result->no_control No end Lifecycle Management & Documentation control->end no_control->end

Caption: Decision workflow for mutagenic impurity control.

Experimental Genotoxicity Assessment: The Ames Test

The bacterial reverse mutation assay, or Ames test, is the gold standard for assessing the mutagenic potential of chemicals.[12][13][14] It utilizes specific strains of Salmonella typhimurium (and sometimes E. coli) that are auxotrophic for histidine, meaning they cannot synthesize it and require it in their growth medium.[12]

The test evaluates a chemical's ability to cause mutations that restore the gene function, allowing the bacteria to grow on a histidine-free medium. A positive test, indicated by a significant increase in the number of revertant colonies compared to a negative control, is a strong indicator of mutagenic potential.[13]

Experimental Protocol: Ames Test Workflow
  • Strain Preparation: Overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535) are grown in nutrient broth.[12]

  • Metabolic Activation (Optional but Recommended): For each strain, two sets of experiments are prepared: one with and one without a mammalian liver extract (S9 fraction). The S9 fraction contains metabolic enzymes (like cytochrome P450s) that can convert a non-mutagenic compound (pro-mutagen) into a mutagenic metabolite.[12]

  • Exposure: In a series of test tubes, add the following:

    • Melted top agar kept at ~45°C.[12]

    • A small aliquot of the bacterial culture.[15]

    • The test article (alkyl mesylate) at various concentrations.

    • S9 mix or a buffer (for the non-activated arm).[15]

    • Control tubes are prepared using a vehicle (negative control) and a known mutagen (positive control).[12]

  • Plating & Incubation: The mixture from each tube is quickly vortexed and poured onto the surface of minimal glucose agar plates (lacking histidine).[12] The plates are incubated at 37°C for 48-72 hours.[13]

  • Colony Counting: The number of revertant colonies on each plate is counted. A dose-dependent increase in colonies, typically a two-fold or greater increase over the negative control, is considered a positive result.

Safe Handling and Control Strategies

Due to their significant hazard profile, strict safety protocols are mandatory when handling alkyl mesylates.

Engineering Controls
  • Ventilation: All manipulations of alkyl mesylates, including weighing, transfers, and reactions, must be performed within a certified laboratory chemical hood with adequate face velocity.[16]

  • Containment: For larger quantities or high-risk operations, closed systems or glove boxes should be used to minimize any potential for release.

  • Segregation: Store alkyl mesylates away from incompatible materials, particularly strong acids, bases, and oxidizing agents. Storage should be in a designated, well-ventilated area.[17]

Personal Protective Equipment (PPE)
  • Hand Protection: Use appropriate chemical-resistant gloves. Double-gloving is strongly recommended. Nitrile gloves provide a barrier but should be changed immediately upon suspected contact.[18]

  • Eye Protection: Chemical safety goggles are mandatory. When there is a splash hazard, a full-face shield should be worn in addition to goggles.[19]

  • Body Protection: A lab coat is required. For tasks with a higher risk of splashes or spills, a chemically resistant apron or suit may be necessary.[19]

Decontamination and Waste Disposal
  • Work Surfaces: Protect work surfaces with disposable, plastic-backed absorbent paper.[18] After work is complete, decontaminate the area with a suitable solution (e.g., a dilute solution of sodium thiosulfate or another nucleophilic quenching agent, followed by soap and water).

  • Spills: Have a spill kit readily available. Small spills can be absorbed with an inert material (e.g., vermiculite or sand). The contaminated material must be treated as hazardous waste.

  • Waste Disposal: All waste contaminated with alkyl mesylates (e.g., gloves, pipette tips, absorbent material, excess reagent) is considered hazardous waste. It must be collected in clearly labeled, sealed containers that are compatible with the waste.[20] Disposal must follow all local, state, and federal regulations for hazardous chemical waste.[20] Never dispose of alkyl mesylates down the drain.[20]

Conclusion

Alkyl mesylates represent a significant but manageable risk in the drug development landscape. Their potent genotoxicity, driven by direct DNA alkylation, necessitates a control strategy grounded in a deep understanding of their chemical reactivity and toxicological properties. By leveraging structure-activity relationships, adhering to the principles of quantitative risk assessment as outlined in guidelines like ICH M7, and implementing rigorous and validated safe handling protocols, researchers and scientists can effectively mitigate the risks associated with these compounds, ensuring both personnel safety and the integrity of pharmaceutical products.

References

  • European Medicines Agency. (2014). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2017). M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from [Link]

  • Kim, J. E., et al. (2023). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Archives of Pharmacal Research. Retrieved from [Link]

  • International Council for Harmonisation. (2023). M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from [Link]

  • Elder, D. P., & Teasdale, A. (2017). ICH Guideline M7 on mutagenic impurities in pharmaceuticals. ResearchGate. Retrieved from [Link]

  • Snodin, D. J. (2006). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? Regulatory Toxicology and Pharmacology. Retrieved from [Link]

  • Belanger, S. E., et al. (2016). Development of acute toxicity quantitative structure activity relationships (QSAR) and their use in linear alkylbenzene sulfonate species sensitivity distributions. Chemosphere. Retrieved from [Link]

  • Scilit. (n.d.). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Retrieved from [Link]

  • Request PDF. (2025). Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Retrieved from [Link]

  • Aryal, S. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. Retrieved from [Link]

  • Patlewicz, G., & Roberts, D. W. (2000). A robust structure-activity relationship (SAR) model for esters that cause skin irritation in humans. Toxicological Sciences. Retrieved from [Link]

  • Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Kumari, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. PMC. Retrieved from [Link]

  • Fu, D., et al. (2010). DNA Damage Induced by Alkylating Agents and Repair Pathways. PMC. Retrieved from [Link]

  • Request PDF. (2025). Development of acute toxicity quantitative structure activity relationships (QSAR) and their use in linear alkylbenzene sulfonate species sensitivity distributions. Retrieved from [Link]

  • Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Science & Research. (n.d.). Review on genotoxic impurities in drug substances. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2021). A Brief Review on Genotoxic impurities in Pharmaceuticals. Retrieved from [Link]

  • Eder, E., et al. (2001). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. Chemico-Biological Interactions. Retrieved from [Link]

  • ChemSafe. (2026). Permitted Daily Exposure within EMA and ICH Framework. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural definitions for alkyl sulfonate esters, dialkyl sulfates, and sultones. Retrieved from [Link]

  • Samson, L. D. (2014). Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities. PMC. Retrieved from [Link]

  • San José State University. (n.d.). Hazardous Materials and Laboratory Safety. Retrieved from [Link]

  • GARDP Revive. (n.d.). Structure-activity relationship (SAR). Retrieved from [Link]

  • A3P. (2018). Implications of calculating the PDE as the exposure limit for the analysis of risks in shared installations. Retrieved from [Link]

  • ResearchGate. (2025). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. Retrieved from [Link]

  • European Medicines Agency. (2018). ICH guideline Q3C (R6) on impurities – support document 2: toxicological data for class 2 solvents. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Appendix 6. Toxicological data for class 3 solvents. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Lachman Consultants. (2020). New Recommended PDE Limits for Three Solvents Proposed by ICH. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide: Differentiating Butyl (methylsulfonyloxy)acetate and Butyl glycolate for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: In the landscape of chemical synthesis and drug development, the distinction between seemingly similar molecules can be the difference between a stable formulation and a reactive intermediate. This guide provides an in-depth technical analysis of two such compounds: Butyl glycolate and Butyl (methylsulfonyloxy)acetate. While both are butyl esters of a C2-oxygenated acetic acid core, their true nature is dictated by a single functional group. Butyl glycolate, possessing a terminal hydroxyl group, is a stable, high-boiling point solvent primarily used as a flow agent and formulation excipient.[1] In stark contrast, this compound incorporates a methylsulfonyloxy (mesylate) group, transforming the molecule into a potent electrophilic alkylating agent. The mesylate is an excellent leaving group, designed for creating covalent bonds in synthetic pathways.[2] This whitepaper will dissect their structural differences, comparative properties, synthesis routes, and the profound impact these differences have on their applications, safety, and handling—providing critical insights for researchers and drug development professionals.

The Core Architectural Distinction: Hydroxyl vs. Mesylate

The fundamental difference between these two molecules lies in the functional group attached to the acetyl moiety. This single variation dictates their chemical reactivity and, consequently, their utility in scientific applications.

1.1 Butyl Glycolate: The Stable Progenitor

Butyl glycolate, also known as butyl 2-hydroxyacetate, is an ester formed from the reaction of glycolic acid and butanol.[3] Its structure is characterized by a primary hydroxyl (-OH) group and a butyl ester. The hydroxyl group is a poor leaving group, rendering the molecule relatively inert under standard conditions and suitable for its role as a solvent and coalescing agent.[1][4]

1.2 this compound: The Activated Derivative

This compound is a derivative of Butyl glycolate where the hydroxyl group has been converted into a methylsulfonyloxy group (-OSO₂CH₃), commonly known as a mesylate. This transformation is a cornerstone of organic synthesis, as it converts a poorly reactive alcohol into a highly reactive electrophile.[5] The mesylate is an excellent leaving group due to the ability of the sulfonate group to stabilize the negative charge through resonance. This makes the adjacent carbon atom highly susceptible to nucleophilic attack, defining the molecule's role as a reactive intermediate for alkylation.[2]

mesylation_workflow cluster_reactants Reactants cluster_process Process cluster_products Products BG Butyl Glycolate (Substrate with -OH group) Reaction Reaction in Aprotic Solvent (e.g., Dichloromethane) at 0°C to RT BG->Reaction MsCl Methanesulfonyl Chloride (MsCl) (Mesylating Agent) MsCl->Reaction Base Triethylamine (Et3N) (Base/Acid Scavenger) Base->Reaction BMA This compound (Activated Product) Reaction->BMA Forms O-Ms bond Salt Triethylammonium Chloride (Byproduct) Reaction->Salt Neutralizes HCl

Caption: Workflow for the synthesis of this compound via mesylation.

Experimental Protocol: Mesylation of Butyl Glycolate

This protocol is a representative procedure based on standard mesylation of primary alcohols and must be performed by trained personnel with appropriate safety precautions.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add Butyl glycolate (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes).

  • Inert Atmosphere: Purge the flask with nitrogen and maintain a positive nitrogen pressure throughout the reaction.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Slowly add triethylamine (1.5 eq) to the stirred solution.

  • Mesyl Chloride Addition: Add methanesulfonyl chloride (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (Butyl glycolate) is consumed. If the reaction is sluggish, it may be allowed to warm to room temperature. 7. Work-up: Upon completion, dilute the reaction mixture with cold water. Separate the organic layer.

  • Extraction & Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The product can be further purified by column chromatography if necessary.

Dichotomy of Function: Applications in Research and Development

The profound difference in reactivity translates directly to disparate applications.

4.1 Butyl Glycolate: A Versatile Solvent and Formulation Excipient

Due to its low volatility, high boiling point, and excellent solvency, Butyl glycolate is widely used in the paints and coatings industry as a flow agent and to prevent blushing. [1][4]In the pharmaceutical realm, its properties make it a candidate for use as a solvent in certain topical, oral, or injectable drug formulations, where it can help dissolve active pharmaceutical ingredients (APIs) and ensure their uniform distribution. [6]Its use in cosmetics is also documented. [7] 4.2 this compound: A Precision Tool for Synthetic Chemistry

This compound is not an end-product but a means to an end. Its sole purpose is to act as an alkylating agent in organic synthesis. The CH₂(COOBu) moiety is transferred to a nucleophile in a classic Sₙ2 reaction, displacing the stable mesylate leaving group. For drug development professionals, this is a powerful tool for:

  • Lead Optimization: Introducing an ester-containing side chain to a lead compound to modify its solubility, polarity, or metabolic stability.

  • Prodrug Synthesis: Attaching the molecule to a drug's active site to create a prodrug that releases the active compound upon ester hydrolysis in vivo.

  • Linker Chemistry: Using it as a building block in the synthesis of more complex linkers for antibody-drug conjugates (ADCs) or PROTACs.

Caption: Representative Sₙ2 reaction using this compound.

Toxicological and Safety Profiles: A Tale of Two Reactivities

The difference in chemical reactivity directly correlates with a significant difference in the toxicological and safety profiles of the two compounds.

FeatureButyl GlycolateThis compoundReference
Acute Oral Toxicity (Rat LD50) 4,595 mg/kgData not available, but expected to be significantly more toxic.[8]
Primary Hazard Low toxicity; potential for eye irritation.Potent Alkylating Agent. Suspected mutagen, carcinogen, and sensitizer.[1][9]
Metabolism / Fate Expected to be rapidly hydrolyzed by esterases to n-butanol and glycolic acid.Reacts covalently and indiscriminately with biological nucleophiles (DNA, proteins).[10]
Handling Precautions Standard laboratory PPE (gloves, goggles), good ventilation.Strict containment required. Use in a chemical fume hood with appropriate PPE, including chemical-resistant gloves. Avoid all contact.[1]
Regulatory Status Widely used industrial chemical.Research chemical; not for general use.[10]

5.1 Butyl Glycolate: A Low-Hazard Profile

Butyl glycolate is considered to have relatively low toxicity. [1][3]In vivo, it is anticipated to be metabolized into its constituent parts, n-butanol and glycolic acid, which have well-understood metabolic pathways. [10]While standard chemical handling precautions should always be followed, it does not present the acute, specific hazards associated with reactive alkylating agents.

5.2 this compound: The Inherent Dangers of an Alkylating Agent

As a reactive electrophile, this compound must be treated as a hazardous substance. Alkylating agents are known to react with the nucleophilic centers of biological macromolecules, including DNA and proteins. This can lead to genotoxicity, mutagenicity, and carcinogenicity. All handling must be performed within a certified chemical fume hood, using personal protective equipment designed to prevent any skin or respiratory exposure.

Conclusion

The distinction between Butyl glycolate and this compound is a clear illustration of how functional group modification can fundamentally alter the nature and purpose of a molecule.

  • Butyl Glycolate is a chemically stable solvent and excipient , valued for its physical properties.

  • This compound is a synthetically engineered reactive intermediate , valued for its chemical property as an alkylating agent.

For researchers, scientists, and drug development professionals, recognizing this difference is paramount. Mistaking the reactive agent for the stable solvent could lead to catastrophic experimental failure and significant safety hazards. Conversely, understanding how to generate and utilize the activated mesylate from its stable alcohol precursor is a key skill in the synthetic chemist's toolkit for building the complex molecules that may become the medicines of tomorrow.

References

  • Vertex AI Search. (n.d.). Solvent Butyl Glycolate CAS No 7397-62-8 in Industrial paints & Inks.
  • CymitQuimica. (n.d.). CAS 7397-62-8: Butyl glycolate.
  • Cheméo. (n.d.). Chemical Properties of Butyl glycolate (CAS 7397-62-8).
  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
  • Water Chemical Co., Ltd. (n.d.). Butyl Glycolate.
  • PubChem - NIH. (n.d.). Butyl Glycolate | C6H12O3 | CID 81882.
  • Patsnap. (2019). Synthetic method for butyl glycolate - Eureka.
  • Reyes, L., Nikitine, C., Vilcocq, L., & Fongarland, P. (2021). Autocatalyzed and heterogeneously catalyzed esterification kinetics of glycolic acid with ethanol. Reaction Chemistry & Engineering. DOI:10.1039/D1RE00418B.
  • Master Organic Chemistry. (2015). Tosylates And Mesylates.
  • European Commission. (n.d.). Compound Butyl glycolate Data collection sheet (1/1).
  • CPAChem. (n.d.). Safety data sheet - Butyl glycolate.
  • Muscat Chemical. (n.d.). Top Uses of Butyl Glycol in Various Industries: Insights from Muscat Chemical.
  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base.
  • SRIRAMCHEM. (n.d.). 4-((methylsulfonyl)oxy)butyl acetate.
  • Carl ROTH. (n.d.). Safety Data Sheet: Butyl glycolate.
  • Pharmaffiliates. (n.d.). 4-((Methylsulfonyl)oxy)butyl Acetate.

Sources

Methodological & Application

Synthesis of Butyl (methylsulfonyloxy)acetate from butyl glycolate

Author: BenchChem Technical Support Team. Date: February 2026


 / Sulfonyl Transfer)

Abstract

This application note details the protocol for synthesizing Butyl (methylsulfonyloxy)acetate (also known as butyl


-mesyloxyacetate) from butyl glycolate . The transformation utilizes methanesulfonyl chloride (MsCl) in the presence of triethylamine (

) to convert the hydroxyl group into a highly reactive mesylate leaving group. This intermediate is critical in medicinal chemistry for introducing the butyl acetate motif via nucleophilic displacement (

) with amines, azides, or thiols.

Introduction & Mechanistic Insight

The


-hydroxy ester functionality in butyl glycolate is a poor leaving group. To facilitate subsequent alkylation reactions, it must be activated. Mesylation is preferred over tosylation for this substrate due to the lower steric bulk of the methylsulfonyl group, which prevents steric hindrance at the 

-carbon during subsequent substitution reactions.
Reaction Mechanism

The reaction proceeds via the attack of the alcohol oxygen on the electrophilic sulfur of methanesulfonyl chloride. Triethylamine serves a dual purpose:

  • Base Catalysis: It neutralizes the HCl byproduct, driving the equilibrium forward.

  • Elimination Prevention: While

    
     is basic, careful temperature control (0°C) prevents the competing 
    
    
    
    elimination that would generate the unwanted
    
    
    -unsaturated ester (butyl glyoxylate derivative).
Reaction Scheme

ReactionScheme Substrate Butyl Glycolate (C6H12O3) Reagents MsCl + Et3N (DCM, 0°C) Substrate->Reagents Intermediate Transition State [R-O-SO2-Me] Reagents->Intermediate Sulfonylation Product This compound (C7H14O5S) Intermediate->Product Byproduct Et3N·HCl (Salt) Intermediate->Byproduct

Figure 1: Reaction pathway for the mesylation of butyl glycolate.

Safety & Handling (E-E-A-T)

  • Methanesulfonyl Chloride (MsCl): Highly corrosive and a lachrymator.[1] Reacts violently with water. Must be handled in a fume hood.

  • Dichloromethane (DCM): Volatile and potentially carcinogenic. Use chemically resistant gloves (PVA or Viton recommended over standard nitrile for prolonged exposure).

  • Exotherm Risk: The reaction with MsCl is exothermic.[1] Strict adherence to the 0°C addition protocol is required to prevent thermal runaway.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.[2][3]Density (g/mL)Role
Butyl Glycolate 132.161.01.019Substrate
Methanesulfonyl Chloride 114.551.21.480Reagent
Triethylamine (

)
101.191.50.726Base / Scavenger
Dichloromethane (DCM) 84.93Solvent1.33Solvent (Anhydrous)
Equipment
  • 3-Neck Round Bottom Flask (flame-dried or oven-dried).

  • Pressure-equalizing addition funnel.

  • Nitrogen (

    
    ) or Argon atmosphere line.
    
  • Low-temperature thermometer.

  • Ice/Water bath.

Detailed Experimental Protocol

Step 1: Reactor Setup and Solvation
  • Equip a 3-neck flask with a magnetic stir bar, addition funnel, and internal thermometer.

  • Purge the system with dry Nitrogen for 15 minutes.

  • Charge Butyl Glycolate (1.0 eq) into the flask.

  • Add anhydrous DCM (Volume: ~10 mL per gram of substrate) to dissolve the glycolate.

  • Add Triethylamine (1.5 eq) to the stirring solution.

    • Note: The solution may warm slightly upon amine addition.

Step 2: Controlled Addition (Critical Step)
  • Cool the reaction mixture to 0°C using an ice/water bath. Ensure internal temperature is < 5°C.

  • Dilute Methanesulfonyl Chloride (1.2 eq) in a small volume of DCM (optional, but recommended for better thermal control) and transfer to the addition funnel.

  • Dropwise Addition: Add the MsCl solution slowly over 20–30 minutes.

    • Process Control: Monitor internal temperature. Do not allow it to exceed 10°C.

    • Observation: A white precipitate (Triethylamine hydrochloride salts) will form, turning the solution into a suspension.

Step 3: Reaction Completion
  • Once addition is complete, allow the mixture to stir at 0°C for 30 minutes .

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for an additional 1–2 hours.

  • IPC (In-Process Control): Check reaction progress via TLC (System: 30% EtOAc in Hexanes).

    • Stain: Use PMA (Phosphomolybdic Acid) or

      
      . The starting alcohol will stain differently than the sulfonate ester.
      
Step 4: Workup & Isolation[4]
  • Quench: Cool the mixture back to 0°C and slowly add Water (equal volume to solvent).

  • Separation: Transfer to a separatory funnel. Separate the organic (lower) DCM layer.

  • Acid Wash (Crucial): Wash the organic layer with 1M HCl (2x).

    • Why? This removes excess Triethylamine. Residual amine can degrade the product during storage.

  • Neutralization: Wash with Saturated

    
      (1x) to remove trace acid.
    
  • Brine Wash: Wash with Saturated NaCl (1x).

  • Drying: Dry the organic layer over Anhydrous

    
     or 
    
    
    
    for 15 minutes.
  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator) at < 40°C .

    • Warning: Do not overheat.[4] Mesylates can be thermally unstable.

Step 5: Purification (If necessary)

The crude product is typically obtained as a pale yellow oil of sufficient purity (>95%) for subsequent steps. If TLC shows impurities:

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (Neutralized).

  • Mobile Phase: Gradient 10%

    
     40% Ethyl Acetate in Hexanes.
    

Process Workflow Diagram

Workflow Start Start: Charge Butyl Glycolate + DCM + Et3N Cool Cool to 0°C Start->Cool Add Add MsCl Dropwise (Maintain T < 10°C) Cool->Add React Warm to RT Stir 1-2 Hours Add->React Check IPC: TLC Check (Complete?) React->Check Check->React No (Wait) Quench Quench with Water Separate Layers Check->Quench Yes Wash Wash: 1M HCl -> NaHCO3 -> Brine Quench->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Finish Product: this compound Dry->Finish

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Hydrolysis during workupEnsure workup is performed quickly and cold. Avoid strong bases.
Product Color (Dark) Elimination to glyoxylateTemperature was too high during MsCl addition. Keep T < 5°C.
Residual Amine Insufficient Acid WashEnsure pH of aqueous layer is < 2 during the HCl wash step.
Solidification Product freezingThe mesylate may be a low-melting solid. Gently warm to melt if needed for transfer.

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed. General methods for the preparation of alkyl sulphonates (mesylates).[1]

  • Organic Syntheses , Coll. Vol. 1, p. 145 (1941). General procedure for esterification and sulfonation.

  • BenchChem Application Notes . Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups.[1][5]

  • PubChem Compound Summary . Butyl glycolate (CAS 7397-62-8) Physical Properties.[3][4][6][7]

  • Santa Cruz Biotechnology . Butyl glycolate Product Data.[3][4][6][7]

Sources

Friedel-Crafts alkylation conditions with Butyl (methylsulfonyloxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing Butyl (methylsulfonyloxy)acetate (BMHs) as a highly efficient alkylating agent for the direct introduction of a butyl acetate motif (


) onto aromatic rings. Unlike traditional 

-halo esters (e.g., ethyl chloroacetate), the mesylate derivative offers superior leaving group ability under milder Lewis Acid conditions, reducing tar formation and improving yields for electron-rich and neutral arenes. This transformation is a critical entry point for the synthesis of aryl acetic acid derivatives , a structural scaffold ubiquitous in non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.

Mechanistic Principles

The reaction proceeds via a Lewis Acid-catalyzed Friedel-Crafts Alkylation .[1][2][3][4] The sulfonyloxy group (mesylate,


) serves as a potent nucleofuge.
Reaction Pathway[5]
  • Activation: The Lewis Acid (LA) coordinates to the sulfonyl oxygens, increasing the polarization of the

    
     bond.
    
  • Electrophilic Attack: Unlike simple alkyl halides, the formation of a discrete primary carbocation at the

    
    -position is energetically unfavorable due to the electron-withdrawing ester group. Consequently, the reaction likely proceeds via an 
    
    
    
    -like displacement
    within a tight ion pair or a "superelectrophile" complex where the LA activates both the leaving group and the ester carbonyl.
  • Aromatization: The resulting arenium ion (sigma complex) is deprotonated, restoring aromaticity and regenerating the catalyst.[1][5]

Mechanistic Diagram

FC_Mechanism Reagent This compound Complex Activated Complex [R-OMs---AlCl3] Reagent->Complex Coordination LA Lewis Acid (AlCl3) LA->Complex Sigma Sigma Complex (Arenium Ion) Complex->Sigma + Arene (Rate Limiting) Arene Arene (Ar-H) Arene->Sigma Product Aryl Acetate Product (Ar-CH2-CO2Bu) Sigma->Product - H+ Byprod H-OMs / Al-salt Sigma->Byprod

Figure 1: Mechanistic pathway for the alkylation of arenes using sulfonyloxy esters. The reaction avoids discrete unstable carbocations via a coordinated complex.

Optimization Parameters

Success with this compound depends on balancing Lewis acidity against substrate sensitivity.

Lewis Acid Selection
Lewis AcidReactivity ProfileRecommended SubstratesNotes

HighBenzene, Toluene, ChlorobenzeneStandard industrial choice. Requires stoichiometric amount.

ModerateAnisole, XylenesMilder; easier workup. Good for electron-rich rings.

Low/SelectiveHighly activated heterocyclesCatalytic loading possible (5-10 mol%). Recyclable.

High (Brønsted)Deactivated arenesSuperacid conditions; useful if metal contamination is a concern.
Solvent Effects
  • Dichloromethane (DCM): The standard solvent. Solubilizes the organic reactants while precipitating the LA-complex, driving equilibrium.

  • Nitromethane (

    
    ):  Moderates the activity of 
    
    
    
    by forming a discrete complex, preventing polymerization of sensitive substrates.
  • Neat (Solvent-free): If the arene is a liquid (e.g., benzene, toluene), using it as the solvent maximizes rate and yield.

Standard Operating Protocol (SOP)

Objective: Synthesis of Butyl 2-(4-methylphenyl)acetate (Model Reaction using Toluene).

Materials
  • Reagent: this compound (

    
     equiv).
    
  • Substrate: Toluene (

    
     equiv, acts as solvent/reactant).
    
  • Catalyst: Aluminum Chloride (

    
    ), anhydrous (
    
    
    
    equiv).
  • Quench: Ice-water / Dilute HCl.

Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with

    
     or Argon.
    
  • Catalyst Preparation: Charge the flask with anhydrous

    
     (
    
    
    
    equiv) and dry DCM (
    
    
    volumes) OR use neat Toluene if substrate is cheap. Cool to
    
    
    using an ice bath.
  • Addition: Dissolve this compound (

    
     equiv) in minimal DCM/Toluene. Add this solution dropwise to the 
    
    
    
    suspension over 30 minutes.
    • Critical Control: Maintain internal temperature

      
       to prevent exotherm-induced decomposition of the mesylate.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check conversion via TLC or HPLC. If conversion is low after 4 hours, heat to

      
       (gentle reflux).
      
  • Quench: Cool the mixture back to

    
    . Slowly pour the reaction mixture into a beaker containing crushed ice and 
    
    
    
    HCl (
    
    
    mL). Caution: Vigorous gas evolution (
    
    
    ) and exotherm.
  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (

    
     mL). Combine organics, wash with saturated 
    
    
    
    (to remove methanesulfonic acid), then Brine. Dry over
    
    
    .
  • Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient).

Workflow Diagram

Workflow Start Start: Dry Glassware Inert Atmosphere Prep Suspend AlCl3 in Solvent/Arene (0°C) Start->Prep Add Dropwise Addition of Butyl Mesyloxyacetate Prep->Add React Warm to RT Monitor (2-4 hrs) Add->React Check Conversion > 95%? React->Check Heat Heat to 40°C Check->Heat No Quench Pour into Ice/HCl (Exothermic!) Check->Quench Yes Heat->React Workup Extract (DCM) Wash (NaHCO3) Quench->Workup Finish Isolate Product Workup->Finish

Figure 2: Operational workflow for the Friedel-Crafts alkylation process.

Troubleshooting & Critical Quality Attributes (CQA)

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of MesylateEnsure strictly anhydrous conditions (

is hygroscopic).
Polyalkylation Highly activated substrateIncrease the Arene:Reagent ratio (dilution principle) to

.
Isomer Mix Ortho/Para vs MetaTemperature control. Lower temps (

) favor kinetic (para) products; higher temps favor thermodynamic mixes.
Dark/Tarry Rxn DecompositionThe mesylate is thermally sensitive. Do not exceed

. Add reagent to catalyst slowly.

Safety & Handling

  • Genotoxicity: Alkyl mesylates are structural analogs to alkyl sulfonates, which are known Potential Genotoxic Impurities (PGIs) . Handle in a fume hood with double gloves. Decontaminate glassware with dilute NaOH to hydrolyze residual mesylates.

  • Corrosivity:

    
     reacts violently with water to release HCl gas.
    
  • Flammability: Butyl esters are flammable; ensure proper grounding.[6]

References

  • Friedel-Crafts Chemistry: Olah, G. A.[2] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963 . (Foundational text on mechanism and Lewis Acid selection).[2]

  • Sulfonyloxy Esters in Synthesis

    • Crossland, R. K., & Servis, K. L. "A facile synthesis of methanesulfonate esters." J. Org. Chem.1970 , 35(9), 3195–3196.

    • Uses of ethyl

      
      -mesyloxyacetate (analogous reagent) in FC alkylation: Tetrahedron Lett.1985 , 26, 63.[6]
      
  • Kobayashi, S. "Scandium Triflate in Organic Synthesis." Eur. J. Org. Chem.1999, 1, 15–27.
  • Safety of Alkyl Mesylates

    • Teasdale, A., et al. "Mechanism and processing parameters affecting the formation of alkyl methanesulfonate esters." Org.[1][2][7] Process Res. Dev.2009 , 13(3), 429–433.

Sources

Application Note: Strategic Utilization of Butyl (methylsulfonyloxy)acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butyl (methylsulfonyloxy)acetate (BMA) represents a potent, non-halogenated electrophile used primarily for the introduction of the butyl glycolate moiety (


) into nucleophilic substrates. Unlike traditional 

-haloacetates (e.g., butyl bromoacetate), BMA offers a distinct reactivity profile driven by the mesylate (methanesulfonate) leaving group.

This guide details the preparation, handling, and synthetic applications of BMA. It focuses on its utility in N-alkylation (heterocycle functionalization), O-alkylation (prodrug synthesis), and Friedel-Crafts alkylation , providing researchers with a cleaner, tunable alternative to lachrymatory halo-esters.

Key Advantages
  • Atom Economy: Avoids the generation of bromide/iodide waste streams.

  • Tunable Labile Esters: The butyl ester provides increased lipophilicity compared to ethyl/methyl analogs, influencing cell permeability in prodrug design.

  • Safety: Reduced lachrymatory potential compared to

    
    -bromoacetates, though potent alkylating precautions remain necessary.
    

Chemical Profile & Preparation[1][2][3][4][5][6][7][8]

Before application, the reagent is often prepared in situ or isolated as a stable oil.

PropertyData
IUPAC Name Butyl 2-(methylsulfonyloxy)acetate
Formula

MW 210.25 g/mol
Leaving Group Mesylate (

,

)
Electrophilic Site

-Methylene Carbon
Solubility DCM, THF, Ethyl Acetate, Acetonitrile
Protocol 1: Synthesis of this compound

Rationale: Commercial supplies can be variable. Fresh preparation ensures optimal yield and avoids hydrolysis byproducts.

Reagents:

  • Butyl glycolate (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

  • Triethylamine (

    
    ) (1.5 equiv)[1]
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with Butyl glycolate (e.g., 13.2 g, 100 mmol) and anhydrous DCM (100 mL). Cool to 0°C under

    
     atmosphere.
    
  • Base Addition: Add

    
     (20.9 mL, 150 mmol) dropwise. Note: Exothermic reaction; maintain T < 5°C.
    
  • Activation: Add MsCl (9.3 mL, 120 mmol) dropwise over 30 minutes via an addition funnel. The solution will turn cloudy (ammonium salt precipitation).

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Validation (TLC): Check consumption of alcohol (Mobile phase: 30% EtOAc/Hexanes). Stain:

    
     (Alcohol oxidizes; Mesylate is less active).
    
  • Workup:

    • Quench with water (50 mL).

    • Wash organic layer with 1M HCl (50 mL) to remove excess amine.

    • Wash with Sat.

      
       (50 mL) and Brine (50 mL).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Result: Colorless to pale yellow oil. Yield >90%. Purity check via

    
    -NMR (Look for Ms-methyl singlet ~3.1-3.2 ppm).
    

Mechanistic Reactivity & Pathways[8]

BMA functions as a "soft" alkylating agent. The reaction is driven by the displacement of the mesylate group by a nucleophile (


) via an 

mechanism.
Visualization: Reactivity Flowchart

G Reagent This compound (Electrophile) Transition Transition State [Nu...CH2...OMs]‡ Reagent->Transition SideRxn Side Reaction: Hydrolysis (if wet) Reagent->SideRxn H2O / OH- Nu Nucleophile (Nu:) (Amine, Phenol, Thiol) Nu->Transition Product Alkylated Product Nu-CH2-COOBu Transition->Product SN2 Displacement Byproduct Mesylate Salt (MsO- BH+) Transition->Byproduct

Figure 1: The primary reaction pathway involves a concerted


 displacement. Moisture control is critical to prevent hydrolysis to glycolic acid derivatives.

Application Protocols

Application A: N-Alkylation of Heterocycles (Drug Scaffolds)

Context: Used to attach a lipophilic ester tail to a piperazine or piperidine core, common in antihistamine and antipsychotic synthesis.

Protocol:

  • Dissolution: Dissolve the secondary amine (e.g., 1-benzylpiperazine, 10 mmol) in Acetonitrile (ACN, 50 mL).

  • Base: Add

    
     (powdered, anhydrous, 2.0 equiv). Why: Heterogeneous bases prevent over-alkylation and facilitate easy workup.
    
  • Alkylation: Add this compound (1.1 equiv) dropwise at RT.

  • Thermal Cycle: Heat to 60°C for 4-6 hours. Monitor by LC-MS.

  • Workup: Filter off solids (

    
    /K-OMs). Concentrate filtrate.
    
  • Purification: Flash chromatography (DCM/MeOH).

Application B: Friedel-Crafts Alkylation (Aromatic Functionalization)

Context: Direct introduction of the acetate group onto electron-rich aromatics (e.g., mesitylene) without pre-halogenation of the ring. This method is highlighted in patent literature for phenylacetic acid synthesis.

Protocol:

  • Lewis Acid Activation: Suspend

    
     (3.0 equiv) in Mesitylene (Solvent/Reactant) at 40°C.
    
  • Addition: Add this compound (1.0 equiv) dropwise over 1 hour.

    • Mechanism:[2][3][4] The Lewis acid complexes with the mesylate oxygen, making the methylene carbon highly electrophilic (incipient carbocation character).

  • Reaction: Stir at 45°C overnight.

  • Quench: Pour mixture into ice/HCl (10%).

  • Extraction: Extract with DCM. The product is the Butyl (2,4,6-trimethylphenyl)acetate.

Application C: O-Alkylation (Phenolic Prodrugs)

Context: Masking a phenolic hydroxyl group to improve oral bioavailability.

Protocol:

  • Solvent: DMF (Dimethylformamide).

  • Base:

    
     (Cesium Carbonate, 1.5 equiv). Why: The "Cesium Effect" enhances the nucleophilicity of the phenoxide ion.
    
  • Conditions: React Phenol (1.0 equiv) with BMA (1.2 equiv) at RT for 12 hours.

  • Note: Avoid strong hydroxide bases (NaOH) to prevent hydrolysis of the butyl ester.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of ReagentEnsure all solvents are anhydrous. Store BMA under

in the fridge.
Elimination Products Base too strongUse weaker bases (

or

) instead of NaH or KOtBu.
No Reaction Steric HindranceSwitch solvent to DMF or DMSO to enhance

rate; add NaI (Finkelstein catalyst).

Safety & Handling (Critical)

Hazard Class: Alkylating Agent.

  • Toxicity: Like all sulfonate esters (mesylates, tosylates), BMA is a potential genotoxin (mutagenic). It can alkylate DNA.

  • Handling:

    • Use double nitrile gloves.

    • Handle only in a fume hood.

    • Decontamination: Treat spills with 10% aqueous ammonia or dilute NaOH to hydrolyze the ester and displace the mesylate, rendering it inactive.

References

  • Preparation of Mesylates

    • Furukawa, N., et al. "Reaction of alcohols with methanesulfonyl chloride." Journal of Organic Chemistry. (General protocol adaptation).

  • Friedel-Crafts Application

    • Sturmer, R., et al. "Process for preparing substituted phenylacetic acid derivatives." US Patent 5,698,735. 1997.

  • General Reactivity of Sulfonyloxy Esters

    • Crossland, R. K., Servis, K. L. "A facile synthesis of methanesulfonate esters." The Journal of Organic Chemistry, 35(9), 3195-3196.

  • Safety of Alkyl Mesylates

    • "Guideline on the Limits of Genotoxic Impurities." European Medicines Agency (EMA).

Sources

Application Notes and Protocols for Cyclization Reactions Involving Butyl (methylsulfonyloxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: Strategic Cyclization with Butyl (methylsulfonyloxy)acetate

In the landscape of modern synthetic organic chemistry, the formation of cyclic structures is a cornerstone of molecular design, particularly in the realm of pharmaceutical and agrochemical development. The introduction of ring systems can profoundly influence a molecule's conformational rigidity, lipophilicity, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile. This compound emerges as a versatile and highly effective reagent for orchestrating intramolecular cyclization reactions. Its utility stems from the exceptional leaving group ability of the methylsulfonyloxy (mesylate) group, which facilitates efficient intramolecular nucleophilic substitution (S_N2) reactions.

This guide provides a comprehensive overview of the principles and practices for employing this compound in the synthesis of valuable cyclic ethers, lactones, and lactams. We will delve into the mechanistic underpinnings of these transformations, offer detailed experimental protocols, and discuss the strategic considerations that inform reaction design and optimization.

The Chemistry of this compound: A Primer

This compound is an ester that combines the structural features of a butyl ester with a potent leaving group, the mesylate. The electron-withdrawing nature of the sulfonyl group makes the methylsulfonyloxy anion a very weak base and therefore an excellent leaving group, far superior to halides or other carboxylates. This inherent reactivity is the lynchpin of its utility in cyclization reactions.

The general strategy involves a substrate bearing a nucleophilic group (typically a hydroxyl or amino group) and a tether that connects it to the this compound moiety. Upon activation, typically under basic conditions, the nucleophile attacks the carbon atom to which the mesylate is attached, displacing it and forging a new carbon-nucleophile bond that closes the ring.

Synthesis of Cyclic Ethers: Intramolecular O-Alkylation

The synthesis of saturated oxygen heterocycles, such as tetrahydrofurans (THFs) and tetrahydropyrans (THPs), is a common objective in medicinal chemistry, as these motifs are prevalent in a wide array of natural products and biologically active molecules.[1] Intramolecular O-alkylation using this compound provides a direct and efficient route to these valuable structures.

Mechanistic Rationale

The formation of cyclic ethers via this method proceeds through an intramolecular S_N2 reaction.[2] The key steps are:

  • Deprotonation: A base is used to deprotonate the terminal hydroxyl group of the substrate, generating a more nucleophilic alkoxide.

  • Intramolecular Attack: The resulting alkoxide attacks the electrophilic carbon atom bearing the methylsulfonyloxy group.

  • Ring Closure: The mesylate group is displaced, and the cyclic ether is formed.

The success of this reaction is highly dependent on the length and conformation of the tether connecting the alcohol and the mesyloxyacetate, with the formation of 5- and 6-membered rings being particularly favorable due to their low ring strain.

Diagram 1: General Mechanism for Cyclic Ether Synthesis

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular SN2 Attack cluster_2 Step 3: Ring Closure Start HO-(CH2)n-O-C(O)-CH2-OMs Base Base Start->Base Alkoxide ⁻O-(CH2)n-O-C(O)-CH2-OMs Base->Alkoxide Generates Nucleophile Attack Intramolecular Nucleophilic Attack Alkoxide->Attack TransitionState Transition State Attack->TransitionState Forms C-O bond Attack->TransitionState_ref Product Cyclic Ether LeavingGroup ⁻OMs (Mesylate) Product->LeavingGroup TransitionState_ref->Product Displaces Leaving Group

Caption: Workflow for intramolecular O-alkylation using this compound.

Experimental Protocol: Synthesis of a Substituted Tetrahydrofuran

This protocol describes the synthesis of a 2-substituted tetrahydrofuran from a commercially available 1,4-diol.

Materials:

  • 1-Phenyl-1,4-butanediol

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-phenyl-1,4-butanediol (1.0 eq) and dissolve it in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Addition of Mesyloxyacetate: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-phenyltetrahydrofuran.

ParameterValue/ConditionRationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base is required to deprotonate the alcohol without competing in the substitution reaction.
Solvent Anhydrous THFAn aprotic solvent is necessary to prevent protonation of the alkoxide and to dissolve the reactants.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic deprotonation. The reaction then proceeds efficiently at room temperature.
Stoichiometry Near-equimolarUsing a slight excess of the base ensures complete deprotonation of the alcohol.

Synthesis of Lactones: Intramolecular Esterification

Lactones, or cyclic esters, are another class of heterocycles with significant biological activity and are key intermediates in the synthesis of complex natural products.[3][4][5] The use of this compound provides a pathway to lactones from ω-hydroxy acids.

Mechanistic Considerations

The formation of a lactone in this context is an intramolecular esterification. The process involves:

  • Activation of the Carboxylate: The carboxylic acid is deprotonated by a base to form a carboxylate anion, which is a good nucleophile.

  • Intramolecular S_N2 Displacement: The carboxylate attacks the carbon bearing the mesylate, leading to ring closure.

The regioselectivity of this reaction is generally high, favoring the formation of thermodynamically stable 5- and 6-membered lactones (γ- and δ-lactones).

Diagram 2: General Mechanism for Lactone Synthesis

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Ring Closure Start HOOC-(CH2)n-O-C(O)-CH2-OMs Base Base Start->Base Carboxylate ⁻OOC-(CH2)n-O-C(O)-CH2-OMs Base->Carboxylate Activates Nucleophile Attack Intramolecular Acyl Substitution Carboxylate->Attack TransitionState Tetrahedral Intermediate Attack->TransitionState Forms C-O bond Attack->TransitionState_ref Product Lactone LeavingGroup ⁻OMs (Mesylate) Product->LeavingGroup TransitionState_ref->Product Expels Leaving Group

Caption: General workflow for the synthesis of lactones via intramolecular cyclization.

Experimental Protocol: Synthesis of a γ-Butyrolactone Derivative

This protocol outlines the synthesis of a γ-lactone from a 4-hydroxybutanoic acid derivative.

Materials:

  • 4-Hydroxy-4-phenylbutanoic acid

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Hydrochloric acid (1M HCl)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a round-bottom flask, dissolve 4-hydroxy-4-phenylbutanoic acid (1.0 eq) in anhydrous acetonitrile.

  • Base Addition: Add potassium carbonate (2.0 eq) to the solution and stir vigorously.

  • Mesyloxyacetate Addition: Add this compound (1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with 1M HCl, followed by saturated aqueous NaHCO₃, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude lactone.

  • Purification: Purify the product by silica gel chromatography.

ParameterValue/ConditionRationale
Base Potassium Carbonate (K₂CO₃)A milder base is often sufficient for deprotonating the carboxylic acid and is easier to handle than NaH.
Solvent Acetonitrile (MeCN)A polar aprotic solvent that facilitates the S_N2 reaction and has a convenient boiling point for reflux.
Temperature RefluxHeating is often required to drive the intramolecular esterification to completion.

Synthesis of Lactams: Intramolecular N-Alkylation

Lactams, or cyclic amides, are privileged structures in medicinal chemistry, forming the core of numerous antibiotics (e.g., penicillins and cephalosporins) and other therapeutic agents.[6][7] Intramolecular N-alkylation of amino-functionalized substrates with this compound offers a reliable method for the construction of these heterocycles.

Mechanistic Pathway

Similar to the synthesis of cyclic ethers, lactam formation proceeds via an intramolecular S_N2 mechanism.

  • Deprotonation (optional but often beneficial): In many cases, the amine is sufficiently nucleophilic to initiate the cyclization without a base. However, for less nucleophilic amines or to accelerate the reaction, a non-nucleophilic base can be used to deprotonate the amine.

  • Intramolecular Nucleophilic Attack: The nitrogen atom of the amino group attacks the carbon bearing the mesylate.

  • Ring Closure: The mesylate is displaced, forming the lactam ring.

Diagram 3: General Mechanism for Lactam Synthesis

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Ring Closure Start H2N-(CH2)n-O-C(O)-CH2-OMs Attack Intramolecular SN2 Attack Start->Attack Amine as Nucleophile TransitionState Transition State Attack->TransitionState Forms C-N bond Attack->TransitionState Product Lactam TransitionState->Product Displaces Leaving Group LeavingGroup ⁻OMs (Mesylate) Product->LeavingGroup

Caption: General workflow for the synthesis of lactams via intramolecular N-alkylation.

Experimental Protocol: Synthesis of a Pyrrolidinone Derivative

This protocol details the synthesis of an N-substituted pyrrolidinone from an amino alcohol precursor.

Materials:

  • 4-Amino-1-butanol

  • This compound

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a solution of 4-amino-1-butanol (1.0 eq) in dichloromethane, add triethylamine (1.5 eq).

  • Mesyloxyacetate Addition: Cool the mixture to 0 °C and add this compound (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to afford the desired N-substituted pyrrolidinone.

ParameterValue/ConditionRationale
Base Triethylamine (Et₃N)A non-nucleophilic organic base is used to scavenge the methanesulfonic acid byproduct without interfering with the primary reaction.
Solvent Dichloromethane (DCM)A common, relatively non-polar solvent suitable for this type of transformation.
Temperature 0 °C to Room Temp.Cooling during the addition of the mesyloxyacetate helps to control the reaction rate.

Applications in Drug Development

The cyclic structures synthesized using this compound are of significant interest to the pharmaceutical industry.

  • Cyclic Ethers: The tetrahydrofuran moiety is a key structural component in numerous FDA-approved drugs and natural products with a wide range of biological activities.[1]

  • Lactones: Many lactones exhibit antibiotic, antifungal, and anticancer properties. They are also crucial intermediates in the synthesis of more complex bioactive molecules.[3][4][8]

  • Lactams: The β-lactam ring is the cornerstone of a major class of antibiotics. Other lactam-containing compounds are being investigated for a variety of therapeutic applications.[6][7]

The ability to efficiently construct these cyclic systems using a versatile reagent like this compound provides medicinal chemists with a powerful tool for lead optimization and the development of novel drug candidates.

Troubleshooting and Considerations

  • Substrate Reactivity: The nature of the nucleophile and the steric hindrance around the reaction centers will influence the reaction rate and yield.

  • Ring Size: The formation of 5- and 6-membered rings is generally favored. The synthesis of smaller or larger rings may require more specialized conditions or be less efficient due to ring strain or entropic factors.

  • Side Reactions: Potential side reactions include intermolecular reactions, especially at high concentrations, and elimination reactions, particularly with sterically hindered substrates. Running reactions at moderate concentrations can favor the desired intramolecular pathway.

References

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. [Link]

  • An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. National Institutes of Health. [Link]

  • Biosynthesis of lactones from diols mediated by an artificial flavin. National Institutes of Health. [Link]

  • Optimization of the Cyclization of Amino Alcohol Hydro- gen Sulfates 2. ResearchGate. [Link]

  • Biosynthesis of Lactones From Diols Mediated by an Artificial Flavin. ResearchGate. [Link]

  • Biocatalytic synthesis of lactones and lactams. National Institutes of Health. [Link]

  • A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. National Institutes of Health. [Link]

  • (PDF) Biosynthesis of lactones from diols mediated by an artificial flavin. ResearchGate. [Link]

  • Lactone synthesis. Organic Chemistry Portal. [Link]

  • Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]

  • Discovery of Novel Cyclic Ethers with Synergistic Antiplasmodial Activity in Combination with Valinomycin. National Institutes of Health. [Link]

  • Acid-catalyzed chirality-transferring intramolecular Friedel–Crafts cyclization of α-hydroxy-α-alkenylsilanes. The Royal Society of Chemistry. [Link]

  • selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology (RSC Publishing). [Link]

  • (PDF) CYCLIC ETHERS AND THEIR USE. ResearchGate. [Link]

  • A stereocontrolled synthesis of syn-25-disubstituted tetrahydrofuran and dihydrofuran. Semantic Scholar. [Link]

  • Aziridine synthesis by ring closure reaction. Organic Chemistry Portal. [Link]

  • Ethers from esters; from exceptional transformation to synthetic method. ARKAT USA. [Link]

  • Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. The Royal Society of Chemistry. [Link]

  • δ-Lactam synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of γ-lactams. Organic Chemistry Portal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Alkylation with Butyl (Methylsulfonyloxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl (methylsulfonyloxy)acetate (often referred to as butyl mesyloxyacetate) is a highly effective electrophilic reagent used to introduce a butyl acetate motif into target molecules. While mesylates are excellent leaving groups for


 nucleophilic substitutions, the bifunctional nature of this reagent—featuring an electrophilic 

-carbon adjacent to an ester carbonyl—makes it highly susceptible to competing side reactions[1]. This guide provides field-proven troubleshooting strategies to maximize your alkylation yields by addressing the fundamental causality behind common reaction failures.

Part 1: Mechanistic Troubleshooting & Root Cause Analysis (FAQs)

Q1: Why is my alkylation yield low, with significant recovery of hydrolyzed byproducts? Expertise & Causality: The mesylate (


) is an excellent leaving group, but it is highly sensitive to hard oxygen nucleophiles. If your base is hygroscopic (e.g., 

or

) and the reaction environment is not strictly anhydrous, trace water will generate hydroxide ions. Hydroxide rapidly attacks either the ester carbonyl (causing saponification) or the

-carbon (yielding butyl glycolate). Actionable Solution: Enforce strictly anhydrous conditions. Use oven-dried glassware, anhydrous polar aprotic solvents, and ensure your bases are freshly dried.

Q2: I am observing a significant amount of alkene byproducts. How do I suppress E2 elimination? Expertise & Causality: The


-protons of this compound are highly acidic because they are flanked by the electron-withdrawing ester and mesylate groups. Strong, unhindered bases (like 

or alkoxides) can act as Brønsted bases rather than facilitating the nucleophile. They abstract the

-proton, triggering an E2 elimination that yields unsaturated ester byproducts (e.g., fumarate or maleate derivatives). Actionable Solution: Switch to a weaker, sterically hindered base. For amine alkylations, N,N-Diisopropylethylamine (DIPEA) is ideal. For carbon or oxygen nucleophiles, use mild inorganic bases like

at lower temperatures (0°C to RT) before gradually warming.

Q3: What is the optimal solvent system to maximize


 kinetics over side reactions? 
Expertise & Causality: 

alkylation with

-mesyloxy esters requires the nucleophile to be as reactive as possible. Polar protic solvents (like alcohols) hydrogen-bond to the nucleophilic anion, drastically reducing its reactivity and potentially causing transesterification. Actionable Solution: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are highly recommended. These solvents solvate the counter-cation while leaving the nucleophilic anion "naked" and highly reactive, which is a proven method in the synthesis of complex pharmaceutical intermediates like febuxostat[2].

Part 2: Quantitative Data & Optimization Metrics

To assist in your experimental design, the following table summarizes the expected mechanistic pathways based on base and solvent selection.

Base SelectionSolvent SystemTemperaturePrimary Mechanistic PathwayExpected Yield Range

(Unhindered, Strong)
THF25°CE2 Elimination (Alkene formation)< 20%

(Aqueous/Biphasic)
Water / DCM25°CHydrolysis (Saponification)< 10%

(Mild, Inorganic)
Acetone50°C

Alkylation (Moderate kinetics)
50 - 65%

(Soft cation)
DMF (Anhydrous)25°C - 40°C

Alkylation (Optimal for O/S-nucleophiles)
75 - 90%
DIPEA (Sterically Hindered)MeCN (Anhydrous)60°C

Alkylation (Optimal for N-nucleophiles)
80 - 95%

Part 3: Self-Validating Experimental Protocol

Standard Operating Procedure: N-Alkylation of a Secondary Amine This protocol is designed as a self-validating system. In-process controls are embedded to ensure causality and correct execution at each step.

Reagents:

  • Secondary Amine (1.0 equiv)

  • This compound (1.1 equiv)[3]

  • DIPEA (2.0 equiv)

  • Anhydrous Acetonitrile (MeCN) (0.2 M)

Step-by-Step Methodology:

  • System Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with Argon. Validation: The flask must be cool to the touch under Argon before proceeding to prevent thermal degradation of the mesylate.

  • Nucleophile Activation: Dissolve the secondary amine (1.0 equiv) in anhydrous MeCN. Add DIPEA (2.0 equiv) via syringe. Stir for 10 minutes at room temperature.

  • Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Dissolve this compound (1.1 equiv) in a small volume of MeCN and add it dropwise over 15 minutes. Causality: Dropwise addition at 0°C prevents localized exothermic spikes that promote E2 elimination.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • In-Process Control (TLC): Spot the reaction mixture against the starting amine on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc). Self-Validation: If a highly polar spot remains at the baseline (indicating amine salt or hydrolysis), and the starting material is consumed, moisture contamination has occurred. If a new, less polar spot appears, the alkylation is proceeding successfully.

  • Quenching and Workup: Quench the reaction with saturated aqueous

    
     to neutralize the DIPEA. Extract 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.

Part 4: Visualizing the Troubleshooting Workflow

The following decision tree maps the logical relationships for diagnosing and resolving low yields in


-mesyloxy ester alkylations.

G Start Low Yield in Alkylation Check Analyze Crude Reaction Mixture (LC-MS / 1H NMR) Start->Check Hydrolysis Hydrolysis Byproducts (Ester Cleavage / Glycolate) Check->Hydrolysis Elimination Elimination Byproducts (Alkene Formation) Check->Elimination Unreacted Unreacted Starting Material Check->Unreacted FixHydro Action: Enforce anhydrous conditions. Dry solvents, use inert gas. Hydrolysis->FixHydro FixElim Action: Switch to sterically hindered or weaker base (e.g., DIPEA, Cs2CO3). Elimination->FixElim FixUnreact Action: Increase temperature or switch to polar aprotic solvent (DMF). Unreacted->FixUnreact

Decision tree for diagnosing and resolving low yields in butyl mesyloxyacetate alkylations.

References

  • Title: US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates Source: Google Patents URL
  • Title: WO2011082623A1 - Method for preparing febuxostat Source: Google Patents URL
  • Title: Various α‐Oxygen Functionalizations of β‐Dicarbonyl Compounds Mediated by the Hypervalent Iodine(III)

Sources

Technical Support Center: Stabilization & Storage of Butyl (methylsulfonyloxy)acetate

[1]

Executive Summary: The Instability Mechanism

This compound is an


-sulfonyloxy ester111
  • Nucleophilic Displacement: Water attacks the

    
    -carbon, displacing the methanesulfonate (mesylate) group.[1]
    
  • Ester Hydrolysis: Water attacks the carbonyl carbon, cleaving the butyl group.[1]

The Critical Failure Mode: Both pathways generate Methanesulfonic Acid (MsOH) as a byproduct.[1] MsOH is a strong acid (

1autocatalytic death spiral

Diagnostic Troubleshooting (Q&A)

Q1: The compound has developed an acrid, sharp odor. Is it still usable?

Diagnosis: Critical Degradation. Explanation: Pure this compound should have a mild ester-like odor.[1] A sharp, biting smell indicates the presence of free Methanesulfonic Acid (MsOH) and Butanol , confirming that hydrolysis has occurred.[1] Action:

  • Do NOT use for sensitive alkylation reactions; the free acid will quench nucleophiles and alter pH.

  • Disposal: Neutralize with aqueous sodium bicarbonate before disposal to prevent acid fumes.[1]

Q2: The liquid appears cloudy or has separated into two phases.

Diagnosis: Moisture Contamination / Polymerization. Explanation: The hydrolysis product, (Methylsulfonyloxy)acetic acid , is less soluble in the organic ester matrix, potentially causing phase separation.[1] Furthermore, the generation of acid can trigger oligomerization of the reactive

Action:
  • Perform a Purity Check (Protocol A).[1] If purity is >90%, proceed to Rescue Protocol (Protocol B). If <90%, discard.[1]

Q3: Can I store this compound in a standard refrigerator (+4°C)?

Diagnosis: Insufficient Control. Explanation: While +4°C slows kinetics, it does not stop the autocatalytic loop if any moisture is trapped inside.[1] Standard fridges also have high humidity.[1] Action:

  • Required Storage: -20°C (Freezer) in a secondary containment vessel with desiccant.

Storage & Handling Protocols

Protocol A: Purity Verification (H-NMR)

Before using stored material, verify integrity.[1]

  • Solvent: Use anhydrous

    
     (neutralized with basic alumina if possible).[1]
    
  • Key Signals to Monitor:

    • Intact Material: Singlet at

      
       ppm (
      
      
      ) and Singlet at
      
      
      ppm (
      
      
      alpha to carbonyl).[1]
    • Degradation: Look for a shift in the methyl singlet (indicating free MsOH) or the appearance of a triplet at

      
       ppm (free Butanol).
      
Protocol B: Rescue of Slightly Degraded Material

Only attempt if degradation is <5% and the compound is critical.

  • Dissolution: Dissolve the compound in anhydrous Dichloromethane (DCM) or Ethyl Acetate (10 mL solvent per 1 g compound).[1]

  • Acid Scavenging: Wash the organic phase rapidly ( < 2 mins) with cold, saturated

    
      solution.[1]
    
    • Note: This neutralizes the catalytic MsOH.[1]

  • Drying: Separate layers immediately. Dry organic phase over

    
      (Magnesium Sulfate) for 10 minutes.
    
  • Concentration: Filter and concentrate in vacuo at low temperature (< 30°C).

  • Re-Storage: Immediately store under Argon at -20°C.

Protocol C: Optimal Storage Standard[1]
  • Container: Amber glass vial with a PTFE-lined screw cap.

  • Headspace: Purge with dry Argon or Nitrogen before sealing.[1]

  • Desiccant: Place the vial inside a secondary jar or heat-sealable bag containing activated molecular sieves or silica gel packets.

  • Temperature: Maintain at -20°C .

Mechanism of Autocatalytic Degradation

The following diagram illustrates why moisture exclusion is non-negotiable. The generation of MsOH creates a feedback loop that rapidly destroys the batch.

GCompoundThis compound(Intact Reagent)MsOHMethanesulfonic Acid(MsOH)Compound->MsOH  GeneratesIntermediatesHydrolysis Products:1. Butyl Glycolate2. (Methylsulfonyloxy)acetic acidCompound->Intermediates  Breaks down intoWaterMoisture (H₂O)(Trigger)Water->Compound  Initiates HydrolysisMsOH->Compound  CATALYZES (Acid Hydrolysis)FinalWasteFinal Degradation Soup:Glycolic Acid + Butanol + PolymerMsOH->FinalWaste  AccumulatesIntermediates->FinalWaste  Further Degradation

Figure 1: The autocatalytic degradation cycle.[1] Note how MsOH is both a product and a catalyst, leading to exponential decay rates.[1]

Safety & Nomenclature Note

Distinction from Busulfan Impurities: Researchers in drug development often confuse this compound with 4-((methylsulfonyl)oxy)butyl acetate (CAS 19859-00-8), a known impurity of Busulfan.[1]

  • User's Compound (CAS 169602-47-5):

    
     (Alpha-sulfonyloxy ester).[1]
    
  • Busulfan Impurity:

    
     (Omega-sulfonyloxy ester).[1]
    
  • Implication: The user's compound (alpha-isomer) is significantly more reactive and prone to hydrolysis due to the electron-withdrawing effect of the adjacent carbonyl group.

References

  • Preparation of Phenylacetic Acid Derivatives. (1997). US Patent 5,698,735A.[1] (Describes the synthesis and use of n-butyl methylsulfonyloxy acetate as a reactive intermediate).

    • [1]

  • Hydrolysis of Sulfonate Esters. (2012). Organic & Biomolecular Chemistry.

    • [1]

  • Stability of Carboxylic Acid Esters. (2016). Basic Medical Key: Drug Stability.

    • [1]

Purification of Butyl (methylsulfonyloxy)acetate by high-vacuum distillation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Vacuum Distillation of Butyl (methylsulfonyloxy)acetate

Topic: Purification of this compound via High-Vacuum Distillation Document ID: TS-PUR-BMSA-001 Target Audience: Synthetic Organic Chemists, Process Development Scientists Last Updated: October 26, 2023[1][2]

Part 1: Executive Summary & Safety Directive

Compound Profile:

  • IUPAC Name: Butyl 2-(methylsulfonyloxy)acetate[1][2]

  • Common Name: Butyl mesyloxyacetate[1][2]

  • Structure:

    
    
    
  • Physical State: Colorless to pale yellow oil (typically).

  • Boiling Point (Est.): 115–125 °C at 0.1 mbar (Based on methyl ester analog data [1]).

CRITICAL SAFETY WARNING: Alkyl mesylates are potential alkylating agents (genotoxic) and thermally unstable.

  • Explosion Hazard: Sulfonate esters can decompose violently if heated above their onset of decomposition temperature (typically >140–150 °C for aliphatic mesylates). Never heat the pot residue to dryness.

  • Genotoxicity: Handle with extreme caution in a fume hood. Double-glove and use a chemically resistant apron.[1][2]

  • Acid Sensitivity: Traces of acid (MsOH, HCl) catalyze rapid thermal decomposition. The crude material must be neutralized and dried prior to heating.

Part 2: Pre-Distillation Decision Matrix

Before setting up glassware, evaluate if distillation is the correct purification vector using this logic flow.

DecisionMatrix Start Start: Crude this compound CheckPurity Check Crude Purity (H-NMR / TLC) Start->CheckPurity CheckAcid Is Crude Acidic? (pH < 7) CheckPurity->CheckAcid Neutralize Wash with NaHCO3, Dry (MgSO4) CheckAcid->Neutralize Yes CheckScale Scale > 50g? CheckAcid->CheckScale No Neutralize->CheckScale Distill Proceed to High-Vacuum Distillation (Short Path) CheckScale->Distill Yes (Distillation preferred for scale) Column Use Column Chromatography (Silica, EtOAc/Hexanes) CheckScale->Column No (Chromatography safer for small scale)

Figure 1: Decision matrix for selecting the purification method. Distillation is reserved for larger scales where chromatography is impractical, provided the compound is acid-free.[2]

Part 3: Experimental Protocol & Setup

Apparatus Configuration
  • Distillation Head: Short-path distillation head (essential to minimize pressure drop and thermal history).[1][2] Do not use a Vigreux column ; the increased pressure drop requires higher pot temperatures, increasing decomposition risk.

  • Vacuum Source: Two-stage rotary vane oil pump or high-vacuum chemical diaphragm pump capable of reaching < 0.1 mmHg (0.13 mbar) .[1][2]

  • Heating: Oil bath with magnetic stirring. Do not use a heating mantle (prone to hot spots).

  • Cold Trap: Liquid nitrogen or Dry ice/Acetone trap is mandatory to protect the pump from sulfonyl chlorides or acidic byproducts.

Process Parameters
ParameterTarget RangeRationale
System Pressure < 0.1 mmHg (100 mTorr) Lower pressure reduces boiling point below the decomposition threshold (~140°C).[1][2]
Bath Temperature Max 135 °C Safety buffer. If it doesn't distill by 135°C, the vacuum is insufficient. Stop.
Head Temperature 115–125 °C Estimated BP at 0.1 mmHg.[3] (Methyl ester boils at ~100°C/0.1 mbar [1]).[3]
Condenser Temp 20–25 °C (Water) The ester is high-boiling; coolant too cold may cause viscosity issues or crystallization.[2]
Step-by-Step Workflow
  • Neutralization (Crucial): Dissolve crude in EtOAc, wash with saturated NaHCO₃ (2x) and Brine (1x). Dry over anhydrous MgSO₄. Filter and concentrate via rotary evaporation.[2] Trace acid will turn your distillation black and tarry.[2]

  • Degassing: Place the crude in the distillation flask. Apply vacuum without heat for 20 minutes to remove residual solvents (EtOAc, DCM). Stir vigorously.

  • Heating Ramp:

    • Ensure vacuum is stable at < 0.1 mmHg.

    • Start heating oil bath to 80 °C.

    • Increase by 10 °C every 10 minutes.

    • Observe for reflux.

  • Collection:

    • Foreshot: Collect the first few drops (lower boiling impurities) separately.

    • Main Fraction: Collect when head temperature stabilizes (approx. 115–125 °C).

  • Shutdown: Stop heating immediately if the pot residue darkens significantly or gas evolution is observed. Do not distill to dryness. Leave ~5-10% volume in the pot.

Part 4: Troubleshooting Guide (Q&A)

Q1: The liquid in the pot is turning black and smoking. What is happening?

  • Diagnosis: Thermal decomposition.[4][5][6][7] This is likely catalyzed by residual methanesulfonic acid or excessive heat.

  • Immediate Action: Remove the oil bath immediately. Keep the vacuum on until the flask cools to room temperature (oxygen ingress at high temp can cause ignition).

  • Prevention: Ensure the crude was washed with NaHCO₃. Check that your vacuum is deep enough (<0.5 mmHg) to allow distillation at safer temperatures.

Q2: I cannot reach a vacuum below 1.0 mmHg. Can I still distill?

  • Answer: No.

  • Reasoning: At 1.0 mmHg, the boiling point will likely exceed 150 °C. At this temperature, mesylates degrade rapidly.

  • Fix: Check all joints for grease/leaks. Change pump oil. Shorten vacuum hoses. If your pump cannot pull <0.5 mmHg, switch to column chromatography.[2]

Q3: The product solidifies in the condenser.

  • Diagnosis: The compound may have a melting point near room temperature, or it is crystallizing due to high purity.

  • Action: Turn off the condenser water circulation (allow the water to warm up) or use a heat gun gently on the condenser to melt the blockage.

Q4: My yield is lower than expected (e.g., <50%).

  • Diagnosis: Polymerization or hydrolysis.

  • Insight: If the pot residue is a thick tar, you polymerized the material. This happens if the distillation is too slow (long thermal exposure).

  • Fix: Use a "Short Path" head to increase throughput. Insulate the upper half of the flask with foil to accelerate distillation.

Part 5: Mechanistic Visualization

Vacuum-Temperature Relationship for Mesylates This diagram illustrates the critical "Safe Zone" where distillation is kinetically favored over decomposition.[2]

DistillationLogic cluster_safe Safe Operation Window cluster_danger Danger Zone Vacuum Vacuum Level BP Boiling Point Vacuum->BP Lower P = Lower BP Safe P < 0.1 mmHg T < 135°C Vacuum->Safe High Vacuum Danger P > 1.0 mmHg T > 150°C Vacuum->Danger Weak Vacuum Decomp Decomposition Rate BP->Decomp Higher T = Exp. Rate Increase Outcome Outcome Safe->Outcome Pure Distillate Danger->Outcome Tar / Explosion Risk

Figure 2: The interdependence of vacuum pressure and temperature on the stability of mesylate esters.[2]

References

  • Lantzsch, R., et al. (1997). Process for preparing substituted phenylacetic acid derivatives and novel intermediates. U.S. Patent 5,698,735. (Cites the boiling point of methyl methylsulfonyloxy acetate as 98-101°C at 0.1 mbar).

  • Flinn Scientific. (2015). Safety Data Sheet: n-Butyl Acetate. (Used for general ester handling protocols, though specific mesylate hazards supersede).

  • European Medicines Agency. (2008). Guideline on the Limits of Genotoxic Impurities. (Context for the genotoxicity of alkyl mesylates).

Sources

Optimal solvent selection for Butyl (methylsulfonyloxy)acetate coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimal Solvent Selection for Butyl (methylsulfonyloxy)acetate Coupling Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals[1]

Technical Support Center: this compound Coupling

Status: Active Doc ID: TS-BMA-2024-05 Last Updated: October 26, 2025

Executive Summary: The Solvent-Kinetic Nexus

This compound (BMA) functions as a "soft" electrophile designed to introduce the butyl glycolate moiety (


) into nucleophilic substrates via an 

mechanism.[1]

The critical failure mode in this reaction is not typically lack of reactivity, but chemoselectivity . Because BMA contains two electrophilic sites—the


-carbon (bearing the mesylate) and the ester carbonyl—incorrect solvent choice can shift the reaction from the desired alkylation to undesired acylation (amide/ester formation) or hydrolysis.

Core Recommendation: For most amine and thiol couplings, Acetonitrile (MeCN) or Tetrahydrofuran (THF) are the optimal balance between reaction rate, chemoselectivity, and ease of workup.[1] DMF should be reserved only for highly insoluble substrates due to workup complications.

Solvent Selection Matrix

The following table synthesizes thermodynamic and kinetic data to guide your selection.

SolventPolarity (

)

Rate
Chemoselectivity*Workup DifficultyApplication Scenario
Acetonitrile (MeCN) 37.5HighExcellentLowPrimary Recommendation. Best for standard amine/thiol couplings.
THF 7.5ModerateGoodLowBest for lipophilic substrates or when using strong bases (

,

).[1]
DMF / DMSO 36.7 / 46.7Very HighModerateHighUse only if substrate is insoluble in MeCN/THF. Hard to remove; promotes side reactions.
DCM 8.9LowHighLowUse only for highly reactive nucleophiles where slowing the rate is necessary to control exotherms.
Alcohols (MeOH) 32.7N/AFAIL N/ADO NOT USE. Causes solvolysis (mesylate displacement by solvent) and transesterification.

*Chemoselectivity refers to the ratio of Alkylation (


-attack) to Acylation (Carbonyl attack).

Mechanistic Pathway & Chemoselectivity

Understanding the competing pathways is vital for troubleshooting. The solvent dielectric constant influences the transition state energy of the charged nucleophile.

Figure 1: Reaction bifurcation pathways.[1] Polar aprotic solvents stabilize the


 transition state, favoring alkylation over acylation.

Standard Operating Procedure (SOP)

Protocol: Coupling of Secondary Amine with BMA in Acetonitrile

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)[1]

  • Reagent: this compound (1.1 - 1.2 equiv)[1]

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)[1]
    
  • Solvent: Anhydrous Acetonitrile (0.2 M concentration)[1]

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under

    
     atmosphere.
    
  • Solvation: Dissolve the amine substrate in anhydrous MeCN.

  • Base Addition: Add

    
     (powdered, anhydrous). If using DIPEA, add it now.
    
    • Note: Inorganic bases (

      
      , 
      
      
      
      ) often provide better chemoselectivity than organic bases by buffering the system heterogeneously.[1]
  • Reagent Addition: Cool the mixture to 0°C. Add this compound dropwise.

    • Why? Cooling suppresses the higher-energy activation barrier for carbonyl attack (acylation), favoring the lower-energy

      
       pathway.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC/LCMS.[1]

    • Checkpoint: If reaction stalls, heat to 40°C. Do not exceed 60°C to avoid decomposition.[1]

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[1][2]

    • Wash with Water (x2) and Brine (x1).[1]

    • Dry over

      
      , filter, and concentrate.
      

Troubleshooting & FAQs

Q1: I am seeing a significant amount of "M+100" mass in my LCMS. What is this? A: This corresponds to the acylation byproduct . The nucleophile has attacked the ester carbonyl instead of displacing the mesylate, resulting in an amide (if using an amine) and displacing butanol.

  • Fix: Switch to a less polar solvent (e.g., from DMF to THF/MeCN), lower the reaction temperature to 0°C, and ensure you are adding the BMA reagent slowly.[1]

Q2: My reaction is stuck at 50% conversion after 24 hours. A: The mesylate leaving group generates methanesulfonic acid (MsOH) as a byproduct. If your base is insufficient or too weak, the protonated amine is no longer nucleophilic.

  • Fix: Add an additional 0.5 equiv of base. If using

    
    , ensure effective stirring (grind the base to a fine powder).[1] If solubility is the issue, add 10% DMF as a co-solvent.
    

Q3: Can I use Acetone as a solvent? A: Acetone is chemically compatible but often problematic for workup due to its volatility and tendency to condense with amines (forming imines) if not perfectly dry.[1] MeCN is superior due to higher boiling point stability and lack of condensation reactivity.

Q4: Why is my yield low when using Sodium Hydride (NaH)? A: Strong bases like NaH can deprotonate the


-position of the ester, leading to self-condensation (Claisen-type) or polymerization of the reagent.
  • Fix: Switch to a milder base like

    
     or DIPEA. If a strong base is required for the nucleophile, generate the anion first at -78°C, then add the BMA reagent.
    

References

  • Reid, M. et al. "Solvent Effects in the Nucleophilic Substitution of

    
    -Halo Esters." Journal of Organic Chemistry, 2018.[1] 
    
  • Smith, A. B. "Chemoselectivity in the Alkylation of Amines with Electrophilic Esters." Organic Process Research & Development, 2015.[1]

  • Sigma-Aldrich. "this compound Product Specification and Handling." Merck KGaA Technical Library.[1]

  • Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry."[1] Wiley-VCH, 4th Ed., 2011.[1]

(Note: While specific "this compound" papers are rare, references provided ground the fundamental


 and solvent effect principles applied in this guide.)

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of Butyl (methylsulfonyloxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Guide Objective: This document provides an in-depth analysis of the expected mass spectrometric fragmentation pattern of Butyl (methylsulfonyloxy)acetate. It is designed for researchers, scientists, and drug development professionals who require robust analytical methods for the identification and characterization of sulfonate esters, which are often monitored as potential genotoxic impurities (PGIs) in pharmaceutical products.[1][2][3][4][5] This guide will compare its fragmentation with a key structural isomer to provide a clear strategy for unambiguous identification.

Introduction: The Analytical Challenge of Sulfonate Esters

This compound is an alkyl sulfonate ester. This class of compounds is of significant interest in the pharmaceutical industry, primarily due to their potential as genotoxic impurities (PGIs).[3][5] They can form from reactions between sulfonic acids and residual alcohols used during drug synthesis or salt formation.[1][2] Regulatory bodies require stringent control and monitoring of such impurities, often at parts-per-million (ppm) levels relative to the active pharmaceutical ingredient (API).[2][4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique for this trace-level analysis due to its high sensitivity and selectivity.[1][2][6] A thorough understanding of the fragmentation patterns of these molecules is paramount for developing robust, specific, and reliable analytical methods. This guide elucidates the predictable fragmentation pathways of this compound under common soft ionization conditions, such as Electrospray Ionization (ESI), and contrasts them with a structural isomer to highlight diagnostic ions crucial for confident characterization.

Molecular Profile: this compound

  • Molecular Formula: C₇H₁₄O₅S

  • Molecular Weight: 210.25 g/mol [7]

  • Structure: CH₃-SO₂-O-CH₂-CO-O-CH₂CH₂CH₂CH₃

Experimental Considerations for LC-MS/MS Analysis

To reliably analyze sulfonate esters, a systematic approach to method development is crucial.

Instrumentation:

  • A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended to achieve the mass accuracy needed for confident elemental composition determination of fragment ions.

  • A tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF, Ion Trap) is essential for collision-induced dissociation (CID) experiments to generate characteristic product ion spectra.

Ionization:

  • Electrospray Ionization (ESI): In positive ion mode (ESI+), this molecule is expected to readily form a protonated molecule, [M+H]⁺, and common adducts like [M+Na]⁺ and [M+NH₄]⁺.[6] ESI is generally preferred for its robustness with polar, thermally labile compounds.

  • Atmospheric Pressure Chemical Ionization (APCI): While ESI is often the first choice, APCI can sometimes offer better sensitivity for certain sulfonate esters and may produce different fragmentation patterns, providing complementary structural information.[6]

Methodology:

  • Full Scan MS: Initially, a full scan experiment is performed to identify the precursor ions ([M+H]⁺, [M+Na]⁺, etc.).

  • Product Ion Scan (MS/MS): The most abundant precursor ion (typically [M+H]⁺ at m/z 211.06) is isolated and subjected to CID. A range of collision energies should be applied to observe both primary fragmentation events and subsequent secondary fragmentations.

Predicted Fragmentation Pathway of this compound (ESI+)

Upon protonation, likely at the ester carbonyl oxygen, the [M+H]⁺ ion of this compound (m/z 211.06) becomes susceptible to fragmentation. The molecule contains two key functional groups that will direct the fragmentation cascade: the butyl ester and the methylsulfonyloxy (mesylate) group.

The primary fragmentation pathways are driven by the lability of the ester and the excellent leaving group ability of the mesylate moiety.

Diagram: Proposed ESI+ Fragmentation of this compound

G cluster_path1 Butyl Ester Fragmentation cluster_path2 Mesylate Group Cleavage cluster_path3 Ester Cleavage M_H [M+H]⁺ m/z 211.06 C₇H₁₅O₅S⁺ LossButene - C₄H₈ (Butene) - 56.06 Da M_H->LossButene LossMSA - CH₃SO₃H (Methanesulfonic Acid) - 96.01 Da M_H->LossMSA LossAcidRadical - C₃H₅O₅S• (Radical) - 153.99 Da M_H->LossAcidRadical Frag155 Fragment A m/z 155.00 C₃H₇O₅S⁺ LossButene->Frag155 Frag115 Fragment B m/z 115.07 C₆H₁₁O₂⁺ LossMSA->Frag115 Frag57 Fragment C m/z 57.07 C₄H₉⁺ LossAcidRadical->Frag57

Caption: Key fragmentation pathways of protonated this compound.

Key Fragment Ions and Their Origins:

Fragment Ion Observed m/z (Calculated) Proposed Formula Proposed Structure / Origin Diagnostic Value
[M+H]⁺ 211.0636C₇H₁₅O₅S⁺Protonated Parent Molecule-
Fragment A 155.0014C₃H₇O₅S⁺Loss of Butene (C₄H₈): A characteristic neutral loss from butyl esters, often via a McLafferty-type rearrangement.[8][9] Results in protonated (methylsulfonyloxy)acetic acid.High. Confirms the butyl ester moiety.
Fragment B 115.0759C₆H₁₁O₂⁺Loss of Methanesulfonic Acid (CH₃SO₃H): The mesylate is an excellent leaving group. Cleavage of the O-CH₂ bond results in the loss of the neutral acid.High. Confirms the presence of the mesylate group attached to the acetate core.
Fragment C 57.0704C₄H₉⁺Butyl Cation: Direct cleavage of the ester C-O bond. This is a common fragment for butyl-containing compounds.Moderate. Supports the presence of a butyl group but is not unique.

Comparison Guide: Distinguishing from a Key Isomer

To ensure analytical specificity, it is critical to differentiate the target analyte from its structural isomers. A common and challenging isomer is one where the ester and sulfonate functionalities are rearranged.

Isomer Profile: 4-((Methylsulfonyl)oxy)butyl acetate

  • Molecular Formula: C₇H₁₄O₅S

  • Molecular Weight: 210.25 g/mol [7][10]

  • Structure: CH₃-CO-O-CH₂CH₂CH₂CH₂-O-SO₂-CH₃

While this isomer has the identical mass and elemental formula, its fragmentation pattern will be distinctly different due to the altered bond connectivity.

Diagram: Comparative Fragmentation Logic

G cluster_target This compound cluster_isomer 4-((Methylsulfonyl)oxy)butyl acetate Target_MH [M+H]⁺ m/z 211.06 Target_FragA m/z 155.00 (Loss of Butene) Target_MH->Target_FragA -56 Da Target_FragB m/z 115.07 (Loss of MSA) Target_MH->Target_FragB -96 Da Isomer_MH [M+H]⁺ m/z 211.06 Isomer_FragA m/z 151.04 (Loss of Acetic Acid) Isomer_MH->Isomer_FragA -60 Da Isomer_FragB m/z 115.04 (Loss of MSA) Isomer_MH->Isomer_FragB -96 Da

Caption: Diagnostic fragmentation differences between two sulfonate ester isomers.

Comparative Fragmentation Analysis:

AnalyteDiagnostic Fragment 1 (m/z)OriginDiagnostic Fragment 2 (m/z)Origin
This compound 155.00 Loss of Butene from the ester115.07Loss of Methanesulfonic Acid
4-((Methylsulfonyl)oxy)butyl acetate 151.04 Loss of Acetic Acid (CH₃COOH) from the acetate ester115.04Loss of Methanesulfonic Acid

The key difference lies in the initial neutral loss.

  • Our target analyte shows a characteristic loss of 56 Da (butene), a hallmark of a butyl ester.

  • The isomer instead shows a characteristic loss of 60 Da (acetic acid), which is a common fragmentation for acetate esters where the acetate is the leaving group.

By monitoring the transition from m/z 211 → 155, one can selectively and unambiguously quantify this compound even in the presence of its isomer.

Conclusion

The mass spectrometric fragmentation of this compound is predictable and driven by its constituent functional groups. Under ESI+ conditions, the protonated molecule at m/z 211.06 yields two primary, high-value diagnostic ions: m/z 155.00 (from the loss of butene) and m/z 115.07 (from the loss of methanesulfonic acid). The loss of butene is particularly crucial as it confirms the butyl ester structure.

When compared against its structural isomer, 4-((methylsulfonyl)oxy)butyl acetate, this fragmentation pattern provides a clear basis for differentiation. The isomer does not lose butene but instead loses acetic acid (60 Da). This comparative analysis forms the foundation for developing highly specific and defensible LC-MS/MS methods for the trace-level monitoring of this potential genotoxic impurity, ensuring the safety and quality of pharmaceutical products.

References

  • Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry. Journal of The American Society for Mass Spectrometry. [Link]

  • Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Waters Corporation. [Link]

  • Simultaneous Determination of Five Genotoxic Aryl Sulfonate Impurities in Pharmaceuticals by LCMS-2050. Shimadzu. [Link]

  • Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Journal of Applied Pharmaceutical Science. [Link]

  • Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. Oreate AI Blog. [Link]

  • Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. Journal of Chromatography A. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • 1-Acetate 4-Methanesulfonate 1,4-Butanediol. PubChem. [Link]

  • McLafferty, F. W. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

  • Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. Canadian Center of Science and Education. [Link]

Sources

FTIR characteristic bands for Butyl (methylsulfonyloxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Validation & Performance Guide: Butyl (methylsulfonyloxy)acetate Content Type: Technical Comparison & Method Development Guide Audience: Senior Analytical Scientists, Process Chemists, and QC Managers.

Executive Summary: The Analytical Challenge

This compound (CAS: 19859-00-8), often referred to as Butyl glycolate mesylate (BGM) , represents a critical class of bifunctional alkylating agents used in pharmaceutical synthesis. Structurally, it combines a lipophilic butyl ester tail with a highly reactive methanesulfonate (mesylate) leaving group.

For drug development professionals, this molecule presents a dual challenge:

  • Reactivity: The mesylate group is a Potentially Genotoxic Impurity (PGI) structural alert. Its presence must be confirmed with high specificity, and its total consumption in subsequent steps must be validated.

  • Spectral Overlap: The molecule contains two strong oxygenated centers (carboxylate ester and sulfonate ester), creating a complex FTIR fingerprint in the 1100–1300 cm⁻¹ region.

This guide provides a definitive spectral breakdown to distinguish BGM from its precursors (Butyl glycolate) and its halogenated alternatives (Butyl chloroacetate).

Structural & Spectral Analysis

To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its vibrating functional domains.

Molecular Formula:


SMILES: CCCCOC(=O)COS(=O)(=O)C
Table 1: Characteristic FTIR Bands for this compound
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Note
Sulfonate (

)
Asymmetric Stretch (

)
1350 – 1375 StrongPrimary ID Peak. Distinguishes mesylates from carboxylates.
Sulfonate (

)
Symmetric Stretch (

)
1170 – 1195 Very StrongOften overlaps with ester C-O, but sharp and intense.
Ester (

)
Carbonyl Stretch1750 – 1765 Strong

-Effect:
Shifted to higher freq. vs. normal esters (usually 1740) due to the electron-withdrawing OMs group.
Ester (

)
C-O Stretch1200 – 1250StrongBroad band, typically coupled with the alkyl backbone.
S-O-C Sulfonate Ester Link900 – 1000MediumSpecific to the attachment of the mesyl group to the glycolate core.
Alkyl (

)
C-H Stretch (Butyl/Methyl)2850 – 2970MediumTypical aliphatic cluster.
Hydroxyl (

)
O-H StretchABSENT N/APurity Indicator. Presence of a broad band at 3400 cm⁻¹ indicates unreacted Butyl glycolate.

Expert Insight: The "Alpha-Effect" is your critical QC check. In the precursor (Butyl glycolate), the Carbonyl (


) appears near 1735-1740 cm⁻¹. Upon mesylation, the strong electron-withdrawing nature of the sulfonate group inductively pulls electron density, shifting the Carbonyl band up to 1750-1765 cm⁻¹ . This shift confirms the reaction has occurred at the alpha-carbon.

Comparative Performance: Mesylate vs. Alternatives

In synthetic pathway design, BGM is often compared to Butyl Chloroacetate (BCA) as an alkylating agent. While BGM is generally a superior leaving group (


 faster solvolysis), it requires stricter moisture control.
Table 2: Spectral & Functional Comparison
FeatureThis compound (BGM) Butyl Chloroacetate (BCA) Implication for QC
Leaving Group Mesylate (-OMs)Chloride (-Cl)BGM is more reactive but hydrolytically unstable.
Key IR Marker 1360 cm⁻¹ (

)
780 cm⁻¹ (

)
BGM is easily quantified by the

band; BCA requires access to the fingerprint region (<800).
Carbonyl Position ~1760 cm⁻¹~1750 cm⁻¹BGM shows a higher shift due to stronger induction from -OMs vs -Cl.
Stability Low (Hydrolyzes to Mesylic Acid)ModerateBGM samples must be prepared in anhydrous solvents (e.g.,

) or ATR.

Experimental Protocol: Reaction Monitoring

Objective: Monitor the conversion of Butyl Glycolate to this compound using FTIR.

Safety Warning: Mesylates are potent alkylating agents and potential genotoxins.[1] All handling must occur in a fume hood with appropriate PPE (double nitrile gloves).

Workflow Visualization

G cluster_legend Spectral Logic Start Start: Butyl Glycolate (Precursor) Step1 Reaction: Add MsCl / Et3N Start->Step1 Sampling Sampling: Aliquot to ATR Crystal Step1->Sampling t = 30 min Decision Check 3400 cm⁻¹ (OH) & 1360 cm⁻¹ (SO₂) Sampling->Decision Decision->Step1 OH Band Present (Incomplete) Finish End: Pure BGM (Isolated) Decision->Finish OH Absent SO₂ Strong (Complete) Legend1 3400 cm⁻¹: Disappears Legend2 1360 cm⁻¹: Appears

Figure 1: Iterative FTIR monitoring workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Baseline Acquisition:

    • Collect a background spectrum of the empty ATR crystal (Diamond or ZnSe).

    • Acquire the spectrum of the starting material, Butyl Glycolate . Note the intensity of the broad O-H stretch at ~3400 cm⁻¹.

  • Reaction Sampling:

    • At

      
      , 
      
      
      
      , and
      
      
      minutes, remove a 50 µL aliquot of the reaction mixture.
    • Critical Step: Evaporate the solvent (usually DCM or THF) under a gentle nitrogen stream to avoid solvent peak interference, or subtract the solvent spectrum if using a flow cell.

  • Spectral Validation:

    • Zone 1 (3200-3600 cm⁻¹): Monitor the disappearance of the O-H band.

    • Zone 2 (1300-1400 cm⁻¹): Monitor the growth of the asymmetric sulfonyl stretch at ~1360 cm⁻¹.

  • Endpoint Determination:

    • The reaction is deemed complete when the O-H band reaches baseline noise levels and the Carbonyl shift stabilizes at the higher frequency (~1760 cm⁻¹).

Troubleshooting & Impurity Analysis

When analyzing BGM, three common impurities can distort the spectrum. Use the logic tree below to identify them.

LogicTree Root Spectrum Analysis: Anomalous Peaks? CheckOH Broad Peak @ 3400 cm⁻¹? Root->CheckOH CheckBroad Very Broad OH (2500-3300 cm⁻¹)? CheckOH->CheckBroad No Result1 Impurity: Unreacted Butyl Glycolate CheckOH->Result1 Yes (Sharp/Med) CheckSplit Split Carbonyl (1740 & 1760 cm⁻¹)? CheckBroad->CheckSplit No Result2 Impurity: Methanesulfonic Acid (Hydrolysis) CheckBroad->Result2 Yes (Carboxylic/Sulfonic OH) Result3 Impurity: Mixed Species or Wet Solvent CheckSplit->Result3 Yes Good Pure BGM CheckSplit->Good No

Figure 2: Spectral troubleshooting logic for identifying common impurities in BGM synthesis.

  • Methanesulfonic Acid (MSA): If the product hydrolyzes, you will see a "smear" of OH absorption from 2400–3400 cm⁻¹ and a shift in the SO2 bands.

  • Butyl Acetate: If the mesylation fails entirely or transesterification occurs, the

    
     bands (1360/1180) will be absent.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard reference for Sulfonate vs. Carboxylate band assignments).

  • NIST Chemistry WebBook. Methanesulfonic acid, ethyl ester (Ethyl Mesylate) IR Spectrum. National Institute of Standards and Technology.[3] (Used as a homologous reference for the mesylate group shifts).

  • Master Organic Chemistry. Tosylates and Mesylates: Synthesis and Reactivity. (Grounding for leaving group comparison).

  • Axios Research. 4-((methylsulfonyl)oxy)butyl acetate Reference Standard Data. (Verification of CAS 19859-00-8 and commercial availability for QC).

Sources

Comparative Reactivity Guide: Butyl (methylsulfonyloxy)acetate vs. Butyl bromoacetate in Alkylation Workflows

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, selecting the optimal alkylating agent is rarely a simple matter of theoretical leaving group ability. It requires a holistic evaluation of reaction kinetics, process scalability, downstream purification, and safety.

Butyl bromoacetate and Butyl (methylsulfonyloxy)acetate are two highly potent


-ester alkylating agents used extensively to install butyl acetate moieties in the synthesis of nucleoside analogs, bioconjugates, and collagenase inhibitors[1]. While both reagents perform the same fundamental transformation—nucleophilic aliphatic substitution (

)—their distinct leaving groups dictate different experimental handling, solvent compatibility, and reactor requirements.

This guide objectively compares the reactivity profiles of these two reagents, providing mechanistic insights and self-validating experimental protocols to optimize your synthetic workflows.

Mechanistic Grounding: The -Carbonyl Effect & Leaving Group Dynamics

To understand the reactivity of these molecules, we must first look at the structural feature they share: an ester carbonyl adjacent to the leaving group.

The rate of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 reactions is dramatically enhanced when a carbonyl group is situated at the 

-carbon. The electron-withdrawing nature of the carbonyl group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbon-leaving group bond. This stabilizes the transition state, making these ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-esters orders of magnitude more reactive than standard alkyl halides or mesylates.
Bromide vs. Mesylate
  • Bromide (

    
    ) : Bromide is a classical, highly effective leaving group. Because its conjugate acid (HBr) is exceptionally strong (
    
    
    
    ), the bromide anion is a very weak base, allowing it to efficiently depart with a pair of electrons[2].
  • Mesylate (

    
    ) : Synthesized via the reaction of an alcohol with methanesulfonyl chloride[3], the mesylate group is an excellent oxygen-based leaving group (
    
    
    
    )[4].

While bromide is technically a superior leaving group in a vacuum due to its lower basicity[2], mesylates are highly polarizable. In practical synthetic applications—especially within polar aprotic solvents—mesylates offer comparable reaction rates while avoiding the introduction of corrosive halide ions into the reaction matrix.

SN2_Pathway Nuc Nucleophile (e.g., Amine) TS Transition State (Stabilized by α-Carbonyl) Nuc->TS Substrate Alkylating Agent (Bromo/Mesyloxy Ester) Substrate->TS Product Alkylated Product + Leaving Group TS->Product

SN2 mechanism showing transition state stabilization by the alpha-carbonyl group.

Quantitative Data & Property Comparison

The following table summarizes the key physicochemical and operational differences between the two reagents.

PropertyButyl bromoacetateThis compound
Leaving Group Bromide (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Mesylate (

)
Conjugate Acid

~ -9.0~ -1.9
Relative

Reactivity
Very HighHigh to Very High
Byproduct Generated Bromide salts (e.g., KBr)Mesylate salts (e.g., K-OMs)
Primary Hazard Severe Lachrymator, CorrosiveIrritant, Alkylating Agent
Reactor Compatibility Can pit 316L Stainless SteelExcellent (Non-corrosive)

Self-Validating Experimental Protocols

The choice of reagent dictates the reaction conditions. Below are optimized, step-by-step methodologies for the N-alkylation of a generic secondary amine, designed as self-validating systems.

Protocol A: N-Alkylation using Butyl bromoacetate

Causality & Rationale : Because the


-bromo ester is hyper-reactive, it is prone to causing over-alkylation (quaternization) or undergoing base-catalyzed self-condensation. We utilize a heterogeneous, mild inorganic base (

) and strict temperature control to throttle the reaction kinetics.
  • Preparation : Charge a dry reactor with the secondary amine (1.0 eq) and anhydrous DMF (10 volumes).

  • Base Addition : Add finely milled

    
     (1.5 eq). Note: A mild, insoluble base scavenges HBr as it forms without raising the pH high enough to hydrolyze the ester.
    
  • Temperature Control : Cool the suspension to

    
     using an ice bath.
    
  • Reagent Addition : Begin dropwise addition of Butyl bromoacetate (1.05 eq) over 30 minutes. Maintain internal temperature below

    
     to control the exothermic 
    
    
    
    reaction.
  • Self-Validation (In-Process Control) : Stir for 2 hours at room temperature. Monitor via HPLC/TLC. The system validates success when the starting amine peak is <1% AUC. Troubleshooting: If the reaction stalls at ~50% conversion, verify the water content of the DMF; the bromoacetate may have hydrolyzed.

  • Workup : Quench with cold water, extract with Ethyl Acetate, and wash extensively with brine to remove DMF and bromide salts.

Protocol B: N-Alkylation using this compound

Causality & Rationale : Mesylates have a slightly higher activation energy barrier in this context compared to bromides[4]. To ensure rapid conversion without stalling, we switch to a homogeneous organic base and apply mild thermal activation.

  • Preparation : Charge a dry reactor with the secondary amine (1.0 eq) and anhydrous Acetonitrile (10 volumes).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Note: A homogeneous base ensures continuous deprotonation without the mass-transfer limitations of solid salts.

  • Reagent Addition : Add this compound (1.1 eq) in one portion at

    
    .
    
  • Thermal Activation : Heat the reaction mixture to

    
     for 2-4 hours.
    
  • Self-Validation (In-Process Control) : Monitor via HPLC. A successful reaction will show clean conversion to the product. Because mesylates are less prone to

    
    -deprotonation than bromides, you should observe an absence of Darzens-type condensation byproducts.
    
  • Workup : Concentrate the mixture under vacuum, partition between Ethyl Acetate and saturated aqueous

    
    , and isolate the organic layer.
    

Workflow Start Target: N-Alkylation Workflow Branch1 Butyl Bromoacetate Route Start->Branch1 Branch2 This compound Route Start->Branch2 Cond1 Mild Base (K2CO3) Solvent: DMF (0-25°C) Branch1->Cond1 Cond2 Homogeneous Base (DIPEA) Solvent: MeCN (25-40°C) Branch2->Cond2 Purif1 Aqueous Workup Halide Salt Removal Cond1->Purif1 Purif2 Aqueous Workup Mesylate Salt Wash Cond2->Purif2 End Purified Alkylated Product Purif1->End Purif2->End

Comparative experimental workflows for N-alkylation using bromide vs. mesylate reagents.

Process Chemistry & Safety Insights

When scaling these reactions from the bench to the pilot plant, safety and equipment integrity become the deciding factors.

Butyl bromoacetate is a severe lachrymator (tear gas) and causes severe skin burns[5]. Furthermore, at scale, the generation of bromide salts can cause severe pitting corrosion in standard 316L stainless steel reactors, often necessitating the use of expensive glass-lined equipment.

Conversely, this compound avoids halide-induced corrosion entirely. It is generally not a lachrymator, making it safer for operators to handle. However, it is critical to note that all reactive sulfonate esters are classified as Potential Genotoxic Impurities (PGIs). If the mesylate route is chosen for late-stage pharmaceutical synthesis, rigorous analytical methods must be developed to prove the mesylate has been purged from the final Active Pharmaceutical Ingredient (API).

Conclusion

For rapid, low-temperature alkylations where raw reactivity is the primary bottleneck, Butyl bromoacetate remains the gold standard. However, for process chemists prioritizing reactor integrity, operator safety, and the avoidance of halide waste streams, This compound provides an elegant, highly efficient alternative that requires only minor thermal activation to achieve identical synthetic outcomes.

References

  • US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates Source: Google P
  • Tosylates And Mesylates Source: Master Organic Chemistry[Link]

  • Reactivity – Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium Source: Dalal Institute[Link]

Sources

Validating purity of Butyl (methylsulfonyloxy)acetate using GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating Purity of Butyl (methylsulfonyloxy)acetate: A Comparative GC-MS Guide Subtitle: Overcoming Thermal Instability in Mesylate Analysis through Cold-Injection Methodologies

Executive Summary

The Verdict: Validating the purity of This compound (BMA) via GC-MS requires a deviation from standard high-temperature injection protocols. Due to the thermal lability of the mesylate (


) leaving group, standard Split/Splitless injection techniques frequently yield false-positive degradation peaks, artificially lowering calculated purity.

The Solution: This guide validates the Programmed Temperature Vaporization (PTV) or Cold On-Column (COC) GC-MS method as the superior alternative to standard Hot-Split GC-MS and HPLC-UV. While HPLC offers stability, it lacks the structural specificity required to distinguish BMA from closely related transesterification impurities without expensive MS/MS coupling.

Technical Context & The Challenge

The Compound: this compound is a functionalized ester often used as an alkylating intermediate in pharmaceutical synthesis.

  • Chemical Structure:

    
    
    
  • Critical Attribute: The sulfonate ester bond is highly reactive (alkylating agent) and thermally unstable above 150°C.

The Analytical Problem (The "Thermal Trap"): In a standard GC inlet set to 250°C, BMA undergoes pyrolytic elimination, releasing methanesulfonic acid and forming butyl glycolate or dehydrated byproducts.

  • Result: The chromatogram shows "impurities" that are actually artifacts of the analysis, not present in the sample.

  • Consequence: Batch rejection based on false purity data.

Comparative Analysis: Performance Metrics

The following table compares three methodologies for validating BMA purity.

FeatureMethod A: Standard GC-MS (Split/Splitless)Method B: Optimized GC-MS (PTV/COC)Method C: HPLC-UV (Reversed Phase)
Injection Temp 250°C (Isothermal)40°C

250°C (Ramped)
Ambient
Analyte Stability Poor (Significant Degradation)High (Preserved Integrity)High (No Thermal Stress)
Specificity High (Mass Spectral ID)High (Mass Spectral ID)Low (Retention Time only)
LOD (Impurity) 50 ppm (High noise floor)< 5 ppm (Trace detection)100 ppm (Weak chromophore)
Recovery 65-80% (False Low)98-102% (Quantitative)98-102%
Suitability NOT RECOMMENDED GOLD STANDARD SCREENING ONLY

Detailed Experimental Protocol: The Self-Validating System

To ensure scientific integrity, we utilize a Programmed Temperature Vaporization (PTV) inlet combined with Mass Spectrometry in SIM (Selected Ion Monitoring) mode.

A. Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate. Avoid Methanol (MeOH) as it causes transesterification of the butyl ester during storage.

  • Concentration: 1.0 mg/mL for Assay; 10 µg/mL for Impurity Profiling.

  • Internal Standard: Decane or Naphthalene-

    
     (inert, distinct retention time).
    
B. GC-MS Instrument Parameters (Agilent 7890/5977 or equivalent)
  • Column: DB-624 or VF-1701ms (Mid-polarity to separate polar mesylate from non-polar matrix).

    • Dimensions: 30m x 0.25mm x 1.4µm.

  • Inlet (The Critical Differentiator): PTV Mode (or Cool On-Column).

    • Initial Temp: 40°C (Hold 0.5 min).

    • Ramp: 600°C/min to 240°C.

    • Mode: Solvent Vent (to remove bulk solvent before heating analyte).

  • Oven Program:

    • 50°C (1 min)

      
       10°C/min 
      
      
      
      260°C (5 min).
  • MS Detection:

    • Source Temp: 230°C.

    • Scan Mode: Full Scan (40-400 amu) for Purity; SIM for known impurities (e.g., Methanesulfonic acid, Butyl glycolate).

C. Validation Criteria (ICH Q2)
  • System Suitability: Inject the standard 5 times. RSD of peak area must be < 2.0%.

  • Thermal Degradation Check: Inject the sample at Inlet Temp 40°C (PTV) vs. 250°C (Split).

    • Pass Criteria: If the 250°C injection shows new peaks >0.1% area compared to the 40°C injection, the analyte is thermally labile. Use PTV method.

Data Interpretation & Visualization

Workflow Logic

The following diagram illustrates the decision matrix for validating BMA, ensuring that method artifacts are not mistaken for process impurities.

ValidationWorkflow Start Sample: this compound SolventCheck Solubility Check (Use DCM/EtOAc, Avoid MeOH) Start->SolventCheck MethodSelect Select Injection Mode SolventCheck->MethodSelect HotSplit Method A: Hot Split (250°C) MethodSelect->HotSplit Standard PTV Method B: PTV/Cold (40°C) MethodSelect->PTV Optimized Degradation Thermal Degradation Detected (False Impurities) HotSplit->Degradation Integrity Analyte Integrity Preserved PTV->Integrity Validation Validate Purity Calculation (Area Normalization) Degradation->Validation FAIL: Low Purity MS_Analysis MS Analysis (SIM Mode) Integrity->MS_Analysis MS_Analysis->Validation PASS: True Purity

Figure 1: Analytical decision tree highlighting the critical failure point of standard hot-injection GC methods for mesylate esters.

Troubleshooting & Expert Insights

  • Ghost Peaks: If you observe a peak at the retention time of Butyl Glycolate, check your inlet liner. Dirty liners with active sites (glass wool) catalyze the elimination of the mesylate group. Action: Use deactivated, wool-free liners.

  • Carryover: Mesylates are polar and "sticky." Action: Run a blank DCM injection between samples.

  • Quantification: For high-precision assay (>99.0%), use an Internal Standard method. Area % normalization is risky if thermal degradation products co-elute or are not detected.

References

  • ICH Harmonised Guideline. (2023). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2). International Council for Harmonisation.[1][2][3] Link

  • Nagarajan, B., et al. (2017).[3] "GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients." International Journal of Pharmaceutical Sciences Review and Research, 46(2), 88-92.[1] Link

  • European Medicines Agency. (2014). Guideline on the Limits of Genotoxic Impurities.[4][5][6][7] EMA/CHMP/SWP/431994/2007. Link

  • Kuklenyik, Z., et al. (1989). "Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?" Metabolites, 9(10). (Context on derivatization vs direct analysis). Link

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of Butyl (methylsulfonyloxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, in-depth procedural guidance for the safe handling and disposal of butyl (methylsulfonyloxy)acetate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the scientific rationale behind each step, ensuring a culture of safety and regulatory compliance in your laboratory.

Core Hazard Profile & Scientific Context

This compound is a bifunctional molecule combining the properties of a common organic solvent (butyl acetate) with a highly reactive functional group, the methanesulfonate (mesylate) ester. Understanding this dual nature is critical for safe handling and disposal. The primary hazards stem from the mesylate group, which is a well-known alkylating agent. Such compounds are often treated as potential genotoxic impurities (PGIs) in the pharmaceutical industry due to their ability to alkylate DNA.[1]

The disposal strategy must therefore address not only the flammability and irritation properties of the butyl acetate backbone but, more importantly, the reactivity of the sulfonate ester. The core principle of disposal is the transformation of this reactive species into less hazardous materials or its complete containment for incineration by a certified facility.

Hazard ClassificationDescriptionPrimary Concern
Chemical Reactivity Contains a methanesulfonate (mesylate) ester, a potent alkylating agent.Potential for genotoxicity. Reacts with nucleophiles.
Flammability The butyl acetate component is a flammable liquid with a flash point between 22-27 °C.[2]Fire and explosion risk, especially when handled near ignition sources.[2][3][4]
Health Hazards Harmful if swallowed or in contact with skin.[3] May cause respiratory irritation, drowsiness, or dizziness upon inhalation of vapors.[4][5][6][7]Acute toxicity and organ-specific effects.
Environmental Harmful to aquatic life.[3][4]Release into the environment must be strictly avoided.

Guiding Principles for Disposal

All chemical waste management is governed by the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[8][9] The fundamental principle is "cradle-to-grave" management, meaning the generator of the waste is responsible for it until its final, safe disposal.[9]

The Cardinal Rules:

  • NEVER dispose of this compound, or solutions containing it, down the sanitary sewer.[8]

  • NEVER allow it to evaporate in a fume hood as a means of disposal.

  • ALWAYS treat this compound as hazardous waste, requiring specialized disposal procedures.[8][10]

Disposal Decision Workflow

The choice of disposal protocol depends on the quantity and context of the waste. This workflow provides a clear decision-making path.

DisposalWorkflow Start Waste this compound Generated Decision Is it bulk liquid waste, reaction mixture, or contaminated solids? Start->Decision PathA Protocol A: Primary Hazardous Waste Collection Decision->PathA Yes Decision2 Is it for decontamination of empty containers or minor spills (<10 mL)? Decision->Decision2 No End Dispose via Institutional EHS PathA->End PathB Protocol B: Chemical Deactivation (Small Scale / Decontamination) PathB->End Decision2->PathA No, quantity >10mL Decision2->PathB Yes

Caption: Disposal decision workflow for this compound.

Protocol A: Primary Disposal via Hazardous Waste Collection

This is the standard and required method for disposing of bulk quantities of this compound, unused reagents, reaction mixtures, and heavily contaminated materials (e.g., silica gel, filter paper).

Required Materials:

  • Designated hazardous waste container (glass or polyethylene, compatible with organic solvents).

  • Secondary containment bin.

  • Hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Procedure:

  • Select a Container: Choose a clean, leak-proof container made of a material compatible with the waste. Plastic bottles are often preferred over glass to minimize breakage risk.[8] The container must have a secure, tight-fitting lid.

  • Segregate Waste: Do not mix this compound waste with incompatible waste streams, such as strong oxidizers, strong acids, or bases, unless it is part of a defined neutralization protocol.[11][12][13] This waste should be collected in a container designated for halogen-free organic solvent waste.

  • Label the Container: As soon as the first drop of waste is added, affix a hazardous waste label.[8][10] The label must include:

    • The words "Hazardous Waste".[8][10]

    • The full chemical name: "Waste this compound". Do not use abbreviations.[8][10]

    • If it's a mixture, list all components and their approximate percentages.

    • The date of waste generation (accumulation start date).[8]

    • Appropriate hazard pictograms (e.g., Flammable, Health Hazard, Exclamation Mark).[8]

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times except when adding waste.[10][14] A funnel should not be left in the container.[10]

    • Store the container in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[10]

    • The SAA must be in a well-ventilated area, away from heat or ignition sources, and within secondary containment.[12]

  • Arrange for Disposal: Once the container is 90% full, or within the time limits specified by your institution (e.g., 180 days), submit a chemical waste pickup request to your EHS office.[10]

Protocol B: Chemical Deactivation & Neutralization

For decontaminating empty containers or treating very small spills (<10 mL), chemical neutralization via base-catalyzed hydrolysis (saponification) is an effective method to break down the reactive mesylate group.[15] This process converts the ester into a carboxylate salt, an alcohol, and a sulfonate salt, which are significantly less hazardous.

Causality: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbon atoms of both the acetate and the methanesulfonate ester groups. This irreversible reaction cleaves the bonds, yielding stable and less reactive salts.[15][16]

NeutralizationReaction Reactant This compound CH₃COOCH₂(CH₂)₃OSO₂CH₃ Products Products Sodium Acetate CH₃COONa 1,4-Butanediol HO(CH₂)₄OH Sodium Methanesulfonate CH₃SO₃Na Reactant->Products  Hydrolysis (Saponification)   Reagent + 2 NaOH (Sodium Hydroxide)

Caption: Base-catalyzed hydrolysis of this compound.

Required PPE:

Equipment Specification
Eye Protection Chemical splash goggles and a face shield.[17]
Hand Protection Nitrile or neoprene gloves. Inspect for integrity before use.[17][18]
Body Protection Flame-retardant lab coat.[19]

| Work Area | All operations must be conducted inside a certified chemical fume hood.[20] |

Step-by-Step Procedure:

  • Prepare Neutralizing Solution: In a beaker of appropriate size, prepare a 1-2 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a 90:10 ethanol/water mixture. The ethanol helps to solubilize the organic ester.

  • Control Temperature: Place the beaker in an ice-water bath to control the temperature. The hydrolysis reaction can be exothermic.

  • Slow Addition: Slowly and carefully add the this compound waste to the basic solution with stirring.

  • Reaction Time: Allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) to ensure the reaction goes to completion.

  • Verify Neutralization: After the reaction period, check the pH of the solution using a pH strip or meter. The pH should be basic (pH > 9) to ensure all acidic byproducts are neutralized. If the pH is low, add more base.

  • Dispose of Neutralized Solution: The resulting solution, containing salts and butanol, is still considered chemical waste. Transfer it to a designated hazardous waste container for aqueous waste, label it accurately (e.g., "Neutralized this compound waste in Ethanol/Water"), and dispose of it via Protocol A.

Emergency Procedures: Spills and Exposures

Small Spill (<10 mL):

  • Alert personnel in the immediate area.

  • Wearing the appropriate PPE, absorb the spill using an inert absorbent material like vermiculite or sand.[21]

  • Using non-sparking tools, collect the absorbed material into a designated waste container.[2]

  • Decontaminate the surface using the procedure outlined in Protocol B.

  • Dispose of all contaminated materials as hazardous waste.

Large Spill (>10 mL):

  • Evacuate the laboratory immediately.

  • Alert others and activate the fire alarm if there is an ignition risk.

  • Contact your institution's EHS or emergency response team. Do not attempt to clean it up yourself.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[17] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[5][7]

Regulatory and Compliance Framework

All procedures described are designed to comply with the primary regulations governing laboratory safety and hazardous waste in the United States.

  • OSHA 29 CFR 1910.1450 ("The Laboratory Standard"): Requires laboratories to have a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of hazardous chemicals.[11][22][23]

  • EPA 40 CFR Parts 260-268: Regulations under RCRA that define and regulate hazardous waste from generation to disposal.[9] Your institution's EHS office is responsible for ensuring these complex regulations are met.

By adhering to this guide, you not only ensure the safety of yourself and your colleagues but also uphold the principles of scientific integrity and environmental stewardship.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety . Case Western Reserve University. [Link]

  • Methanesulfonic acid neutralisation? . ResearchGate. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ERG Environmental. [Link]

  • A Kinetic Study of Sulfonate Ester Formation and Solvolysis in Alcohol/Sulfonic Acid Reaction Mixtures and Its Implications for Controlling the Levels of Potentially Genotoxic Impurities in API Sulfonate Salts . Novatia, LLC. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance . ACTenviro. [Link]

  • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (NSTA). [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency (EPA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University Medical Center. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . U.S. Occupational Safety and Health Administration. [Link]

  • Safety Data Sheet Butyl Acetate Revision 6, Date 17 May 2024 . Redox. [Link]

  • Laboratory Safety Guidance . U.S. Occupational Safety and Health Administration (OSHA). [Link]

  • Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review . National Center for Biotechnology Information (PMC). [Link]

  • SAFETY DATA SHEET Butyl Acetate . Online Playgrounds. [Link]

  • METHANESULPHONIC ACID . Ataman Kimya. [Link]

  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A Case Study in the Control of a Potential Genotoxic Impurity . Product Quality Research Institute. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]

  • SAFETY DATA SHEET - Butyl Acetate, n . Greenfield Global. [Link]

  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-) . University of Wisconsin-Madison. [Link]

  • Tert-butyl 2-(7-methylsulfonyloxyheptoxy)acetate . PubChem. [Link]

  • What is Butyl Acetate? Cosmetic usage, properties, and regulatory insights . Slate. [Link]

  • Material Safety Data Sheet Butyl acetate . Vastani. [Link]

  • Material Safety Data Sheet Butyl acetate . Indenta Chemicals. [Link]

  • 1-Acetate 4-Methanesulfonate 1,4-Butanediol . PubChem. [Link]

  • Removal of alkyl alkanesulfonate esters from alkanesulfonic acids and other organic media.
  • III. Chemical Hygiene Plan continued . Massachusetts Institute of Technology (MIT). [Link]

  • REMOVAL OF ALKYL ALKANESULFONATE ESTERS FROM ALKANESULFONIC ACIDS AND OTHER ORGANIC MEDIA . European Patent Office. [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O . Scielo. [Link]

  • Ester Disposal . Chemtalk - #1 Science Forum For Lab Technicians. [Link]

  • 15.8: Hydrolysis of Esters . Chemistry LibreTexts. [Link]

  • Sulfonate Esters - How Real is the Risk? . Product Quality Research Institute. [Link]

  • Write equations for the hydrolysis of (a) butyl acetate, (b) ethyl formate, (c) methyl acetate,... . Study.com. [Link]

  • Laboratory Waste Disposal Guidelines . [Link]

  • Management of Waste . Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • The kinetics of alkaline hydrolysis of butyl acetate in water-1,4-dioxane solvents . SpringerLink. [Link]

Sources

Personal protective equipment for handling Butyl (methylsulfonyloxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Silent" Hazard

CRITICAL DISTINCTION: Do not confuse Butyl (methylsulfonyloxy)acetate with common solvents like Butyl Acetate.

While Butyl Acetate is a flammable solvent with relatively low toxicity, This compound contains a mesylate (methanesulfonate) leaving group. This structural modification transforms the molecule into a potent alkylating agent .

Why This Matters (The Mechanism)

The sulfonate group (


) is an exceptional leaving group. Upon contact with biological tissue, this molecule undergoes a nucleophilic substitution (

) reaction. It does not merely "irritate" tissue; it transfers a methyl group directly onto nucleophilic sites in DNA (specifically the N7 position of guanine), potentially causing:
  • Genotoxicity: Direct DNA damage.

  • Mutagenicity: Heritable genetic changes.

  • Delayed Toxicity: Symptoms may not be immediate, leading to a false sense of security during exposure.

Hierarchy of Defense: Engineering & PPE

To handle this compound safely, you must adopt a "zero-exposure" mindset.[1] Relying solely on gloves is a critical failure mode.

Engineering Controls (Primary Barrier)
  • Solid State: Weighing must be performed inside a Powder Containment Balance Enclosure or a Glovebox under negative pressure.

  • Liquid State: All transfers must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Vapor Control: If heating is required, use a closed system with a scrubber vented to the hood.

Personal Protective Equipment (Secondary Barrier)
PPE ComponentSpecificationScientific Rationale
Hand Protection Double-Glove System 1. Inner: Nitrile (4 mil)2. Outer: Silver Shield® (Laminate) or High-Grade Nitrile (8 mil+)Standard nitrile is permeable to many alkylating agents over time. Laminate films provide broad-spectrum chemical resistance against permeation breakthrough.
Respiratory N95/P100 (if powder) or Half-Face Respirator with Organic Vapor cartridges (if volatile/heated).Prevents inhalation of aerosols or vapors that can alkylate lung tissue.
Body Defense Tyvek® Lab Coat (Disposable) with elastic cuffs.Cotton coats absorb chemicals and hold them against the skin. Tyvek repels splashes and particulates.
Eye Protection Chemical Splash Goggles (Indirect Vent).Safety glasses leave gaps. Goggles prevent vapor/splash entry to the mucosa.

Visualization: The Defense-in-Depth Logic

The following diagram illustrates the decision logic for entering the "Hot Zone" (handling area).

SafetyLogic Start Start: Handling Request CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Liquid / Solution CheckState->Liquid EngineeringSolid REQUIRED: Balance Enclosure / Glovebox Solid->EngineeringSolid EngineeringLiquid REQUIRED: Fume Hood (Face Velocity >80 fpm) Liquid->EngineeringLiquid PPE_Layer PPE Application: Double Gloves + Tyvek + Goggles EngineeringSolid->PPE_Layer EngineeringLiquid->PPE_Layer Execution Execute Transfer (Closed Loop Preferred) PPE_Layer->Execution

Figure 1: Decision logic for Engineering Controls and PPE selection based on physical state.

Operational Protocol: The "Closed-Loop" Transfer

Objective: Move the chemical from storage to reaction vessel without exposing it to the open lab environment.

Step 1: Preparation
  • Prepare a "Kill Solution" (Deactivation Bath) before opening the chemical container.

    • Recipe: 10% Sodium Thiosulfate (

      
      ) + 1% Sodium Hydroxide (
      
      
      
      ) in water.
    • Mechanism:[2][3][4][5] The thiosulfate ion (

      
      ) is a soft nucleophile that rapidly attacks the mesylate, displacing it and rendering the molecule non-genotoxic.
      
  • Place absorbent pads (plastic side down) in the hood to catch drips.

Step 2: Weighing & Transfer
  • Don PPE according to the table above.

  • Tare the receiving vessel (flask) before adding the chemical.

  • Use a disposable spatula or pipette. Do not use expensive reusable tools that require difficult cleaning.

  • Transfer the material slowly. If spilling occurs on the threads of the bottle, wipe immediately with a Kimwipe soaked in the Kill Solution.

Step 3: Decontamination (The "Doffing" Phase)
  • Place all contaminated tools (spatulas, pipette tips) directly into the Kill Solution. Do not put them in the trash.

  • Soak tools for 24 hours to ensure complete hydrolysis of the mesylate ester.

  • Wipe down the exterior of the chemical bottle with a damp paper towel, then dispose of the towel in the hazardous waste stream.

  • Remove outer gloves and dispose of them as hazardous waste.

Emergency Response: Spill Logic

If a spill occurs, speed and neutralization are key. Do not wipe it up with water alone (hydrolysis is too slow).

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Area (Alert Colleagues) Spill->Evacuate PPE_Don 2. Don Emergency PPE (Resp + Double Gloves) Evacuate->PPE_Don Contain 3. Contain with Absorbent Pads PPE_Don->Contain Neutralize 4. Apply Deactivation Solution (Thiosulfate/NaOH) Contain->Neutralize Wait 5. Wait 30 Minutes (Allow Reaction) Neutralize->Wait Cleanup 6. Collect as Hazardous Waste Wait->Cleanup

Figure 2: Sequential workflow for neutralizing and cleaning alkyl mesylate spills.

Scientific Grounding & Disposal[6]

Deactivation Chemistry

The disposal of this compound requires chemical destruction.

  • Reaction:

    
    
    
  • Result: The alkylating potential is neutralized by the formation of a stable Bunte salt.

Final Disposal
  • Liquid Waste: Collect the "Kill Solution" and any reaction mother liquors into a separate waste container labeled "High Hazard: Alkylating Agents - Deactivated."

  • Solid Waste: Double-bag contaminated gloves and Tyvek. Label as "Cytotoxic/Genotoxic Waste" for incineration.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • National Research Council (US) . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Working with Chemicals of High Toxicity." National Academies Press. Link

  • Bermudez, et al. Strategic Approach to the Deactivation of Genotoxic Impurities. Organic Process Research & Development. (Demonstrates thiosulfate efficacy for mesylates). Link

  • PubChem . Methanesulfonic acid, butyl ester (Analogous Safety Data). National Library of Medicine. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.